molecular formula C10H9NO2 B077749 5-Methyl-1H-indole-2-carboxylic acid CAS No. 10241-97-1

5-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B077749
CAS No.: 10241-97-1
M. Wt: 175.18 g/mol
InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indole-2-carboxylic acid (: 10241-97-1) is a high-purity indole derivative with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol. This compound serves as a versatile building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds. Research Applications and Value: Antiparasitic Agent Development: This compound has been identified as a key scaffold in early-stage research for neglected tropical diseases. It has been utilized in the optimization of indole-based series with demonstrated in vitro potency against Trypanosoma cruzi , the parasite responsible for Chagas disease . Privileged Structure in Medicinal Chemistry: The indole core is a well-known "privileged structure" found in numerous biologically active molecules. The this compound structure allows researchers to explore structure-activity relationships (SAR) by functionalizing both the carboxylic acid group and the nitrogen of the indole ring . Precursor for Bioactive Molecules: It acts as a crucial synthetic intermediate for various derivatives, such as hydrazides, which can be further condensed with other pharmacophores like isatin to create molecular hybrids with evaluated antiproliferative potential . Physical and Handling Information: The product is typically supplied as a white to brown powder or crystal . It is recommended to store the compound in a cool, dark place, sealed under inert gas and at room temperature to maintain stability . Researchers should note that this compound may cause skin and serious eye irritation . Note: This product is intended for research and further manufacturing use only. It is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAITVOCMWPNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293351
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10241-97-1
Record name 10241-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic acid: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with visualizations of key processes and its role in the development of therapeutic agents.

Core Chemical Properties

This compound, with the CAS Number 10241-97-1, is an off-white to light brown solid compound.[1][2] It is a derivative of indole, a bicyclic aromatic heterocycle, and possesses a carboxylic acid functional group at the 2-position and a methyl group at the 5-position. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3][4]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[5][6]
Molecular Weight 175.18 g/mol [3][5][6]
Melting Point 236-238 °C (decomposes)[1]
Appearance Off-white to light brown solid/powder[1][2]
Solubility Insoluble in water; Soluble in ethanol (50 mg/mL)[1]
pKa (Predicted) 4.48 ± 0.30[1]
Spectroscopic and Structural Identifiers

These identifiers are crucial for the unambiguous characterization of the compound.

Identifier TypeIdentifierSource
CAS Number 10241-97-1[2][5]
IUPAC Name This compound[2][5]
SMILES CC1=CC=C2NC(=CC2=C1)C(O)=O[2]
InChI Key DAITVOCMWPNFTL-UHFFFAOYSA-N[2][5]

Synthesis and Purification Protocols

The most common and versatile method for synthesizing indole-2-carboxylic acids is the Fischer indole synthesis. This process typically involves the reaction of an arylhydrazine with a pyruvate derivative, followed by an acid-catalyzed cyclization. A key preliminary step often involves the Japp-Klingemann reaction to generate the required arylhydrazone intermediate.[7][8][9]

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of this compound starting from p-toluidine.

Part A: Diazotization and Japp-Klingemann Reaction to form Ethyl 2-((4-methylphenyl)hydrazono)propanoate

  • Diazonium Salt Formation: Dissolve p-toluidine in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the p-tolyl diazonium chloride salt.

  • Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Cool this solution to 0 °C and add a solution of sodium ethoxide. To this cooled solution, add the previously prepared diazonium salt solution dropwise. The reaction couples the diazonium salt with the β-keto-ester, which then undergoes rearrangement and cleavage to yield the hydrazone, ethyl 2-((4-methylphenyl)hydrazono)propanoate.[10]

  • Work-up: After the reaction is complete, the mixture is typically diluted with water, and the product hydrazone is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization from ethanol.[11]

Part B: Fischer Indolization and Saponification

  • Cyclization: Dissolve the purified hydrazone from Part A in a suitable solvent such as ethanol. Add a strong acid catalyst, such as gaseous HCl, sulfuric acid, or polyphosphoric acid.[10][12] Heat the mixture to reflux for several hours.[10] This acid-catalyzed reaction induces a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding Ethyl 5-methyl-1H-indole-2-carboxylate.[12][13]

  • Isolation: Cool the reaction mixture and pour it onto ice or into cold water to precipitate the crude ester.[11] Filter the solid, wash with water, and dry.

  • Saponification (Hydrolysis): Suspend the crude Ethyl 5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. Reflux the mixture for several hours to hydrolyze the ester to the corresponding carboxylate salt.[11]

  • Acidification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid like concentrated HCl to precipitate the final product, this compound.[11]

  • Final Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. For higher purity, the product can be recrystallized.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on solubility data, ethanol or a mixed solvent system like ethanol/water is suitable.[1][14]

  • Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If using a mixed solvent system, dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis p_toluidine p-Toluidine diazonium Diazonium Salt p_toluidine->diazonium NaNO₂, HCl hydrazone Hydrazone Intermediate diazonium->hydrazone Base ketoester Ethyl 2-Methylacetoacetate ketoester->hydrazone Base indole_ester Ethyl 5-Methyl-1H- indole-2-carboxylate hydrazone->indole_ester Acid, Heat saponification Saponification indole_ester->saponification NaOH, H₂O/EtOH final_product 5-Methyl-1H-indole- 2-carboxylic acid saponification->final_product HCl (acidification) purification Purification (Recrystallization) final_product->purification

Caption: Synthetic pathway for this compound.

Analytical Protocols

Accurate structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic acid and indole N-H protons.[15]

  • ¹H NMR Parameters (400 MHz):

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters (100 MHz):

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[15] Expected ¹H NMR signals for the parent indole-2-carboxylic acid in DMSO-d₆ appear around 13.0 ppm (COOH), 11.8 ppm (NH), and 7.0-7.7 ppm (aromatic protons).[16] For the 5-methyl derivative, an additional singlet for the methyl group would be expected in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify key functional groups.

  • Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method for a solid sample, or prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • O-H Stretch (Carboxylic Acid): Broad band, ~2500-3300 cm⁻¹.

    • N-H Stretch (Indole): Sharp to medium band, ~3300-3400 cm⁻¹.[17]

    • C=O Stretch (Carboxylic Acid): Strong, sharp band, ~1670-1710 cm⁻¹.[18]

    • C=C Stretch (Aromatic): Multiple bands, ~1450-1600 cm⁻¹.

Analytical_Workflow cluster_analysis Spectroscopic Analysis substance Purified Compound prep Sample Preparation (Dissolution in Solvent) substance->prep nmr NMR (¹H & ¹³C) prep->nmr ftir FTIR prep->ftir ms Mass Spectrometry prep->ms processing Data Processing (FT, Baseline Correction) nmr->processing ftir->processing ms->processing elucidation Structural Elucidation & Confirmation processing->elucidation

Caption: General workflow for the analytical characterization of the compound.

Biological Relevance and Applications

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The 5-methyl substituted variant serves as a crucial starting material for compounds targeting a range of diseases.

  • Antitumor Agents: this compound is explicitly mentioned as a compound used in the synthesis of antitumor agents.[3] Its rigid structure allows it to be elaborated into molecules that can interact with biological targets like enzymes or receptors involved in cancer pathology.

  • Anti-parasitic Activity: Carboxamide derivatives of this compound have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] Studies have shown that small, electron-donating groups like methyl at the 5-position are favored for potency.[4]

  • Antiviral Research: The broader class of indole-2-carboxylic acid derivatives has been investigated for various antiviral applications. For instance, modified indole-2-carboxylic acids have been designed as novel HIV-1 integrase strand transfer inhibitors, a key mechanism in preventing viral replication.[19]

The role of this compound in these applications is primarily as a core scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Development cluster_derivatives Biologically Active Derivatives core This compound (Core Scaffold) mod Chemical Modification (e.g., Amide Coupling, Esterification) core->mod antitumor Antitumor Agents mod->antitumor antiparasitic Anti-Trypanosoma cruzi Agents mod->antiparasitic antiviral Antiviral Agents (e.g., HIV Integrase Inhibitors) mod->antiviral

References

Synthesis of 5-Methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail established methodologies, including the Fischer indole synthesis and the Reissert indole synthesis, complete with experimental protocols and quantitative data.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. This route typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. For the synthesis of this compound, the process begins with the formation of the ethyl ester precursor, ethyl 5-methyl-1H-indole-2-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid. A key starting material for this synthesis is the appropriate phenylhydrazone, which can be prepared via the Japp-Klingemann reaction from a diazonium salt and a β-ketoester.[1]

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation (Japp-Klingemann Reaction) cluster_1 Step 2: Fischer Indole Synthesis & Hydrolysis p_toluidine p-Toluidine diazonium p-Methylphenyldiazonium Salt p_toluidine->diazonium NaNO2, HCl hydrazone Ethyl 2-(p-tolylhydrazono)propanoate diazonium->hydrazone ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone indole_ester Ethyl 5-methyl-1H-indole-2-carboxylate hydrazone->indole_ester Acid Catalyst (e.g., H2SO4), Heat target_acid This compound indole_ester->target_acid Alkaline Hydrolysis (e.g., NaOH or KOH)

Caption: Fischer Indole Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This procedure is adapted from a similar synthesis of ethyl 2-methylindole-5-carboxylate.

  • Preparation of the Hydrazone: p-Tolylhydrazine hydrochloride is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The resulting ethyl 2-(p-tolylhydrazono)propanoate can be isolated by filtration and washing with a cold solvent.

  • Cyclization: The prepared hydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude ethyl 5-methyl-1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Ethyl 5-methyl-1H-indole-2-carboxylate

  • The ethyl 5-methyl-1H-indole-2-carboxylate is suspended in an alcoholic solvent, such as methanol or ethanol.

  • An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the suspension.

  • The mixture is heated under reflux for several hours until the ester is completely hydrolyzed, which can be monitored by TLC.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data for Fischer Indole Synthesis
StepReactantsReagents/ConditionsProductYieldReference
1p-Tolylhydrazine, Ethyl pyruvateEthanol, Acetic acid (cat.), RefluxEthyl 2-(p-tolylhydrazono)propanoateHighGeneral Procedure
2Ethyl 2-(p-tolylhydrazono)propanoatePolyphosphoric acid, 80-100 °CEthyl 5-methyl-1H-indole-2-carboxylate~70-80% (estimated)Adapted from similar syntheses
3Ethyl 5-methyl-1H-indole-2-carboxylateNaOH or KOH, Ethanol/Water, RefluxThis compound>90%[2][3]

Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids, starting from an ortho-nitrotoluene derivative and diethyl oxalate.[4][5] This method involves the condensation of the starting materials in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.

Logical Workflow for Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization nitrotoluene 2-Nitro-p-xylene intermediate Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate nitrotoluene->intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate Potassium Ethoxide target_acid This compound intermediate->target_acid Reducing Agent (e.g., Fe/CH3COOH or H2/Pd-C)

References

5-Methyl-1H-indole-2-carboxylic Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, it primarily serves as a versatile scaffold and crucial intermediate in the synthesis of a diverse array of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-trypanosomal activities. This technical guide provides a comprehensive overview of the known biological activities associated with derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize the available quantitative data for some of these derivatives, highlighting their potential in different therapeutic areas.

Anticancer and Apoptosis-Inducing Activity

Derivatives of this compound have shown notable potential as anticancer agents by inducing apoptosis.

Table 1: Apoptosis-Inducing Activity of this compound Derivatives

CompoundCell LineAssayActivity MetricValueReference
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D (Breast Cancer)Caspase ActivationEC500.1 µM[2]
Anti-Trypanosoma cruzi Activity

Amide derivatives of this compound have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Table 2: Anti-Trypanosoma cruzi Activity of 5-Methyl-1H-indole-2-carboxamide Derivatives

CompoundPotency (pEC50)Solubility (µg/mL)Mouse Liver Microsome Intrinsic Clearance (Clint—μL/min/mg)Reference
5-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide5.4 - 6.2Not SpecifiedNot Specified[3]
5-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide5.4 - 6.2Not SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.

Caspase Activation Assay for Apoptosis Induction

This assay quantifies the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway.

Methodology:

  • Cell Culture: T47D breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide) for a specified period.

  • Caspase Activity Measurement: A fluorogenic caspase substrate is added to the cells. The cleavage of the substrate by active caspases releases a fluorescent group.

  • Data Analysis: The fluorescence intensity is measured using a microplate reader. The EC50 value, the concentration at which the compound induces 50% of the maximal caspase activity, is calculated from the dose-response curve.[2]

Diagram of Caspase Activation Assay Workflow

G cluster_workflow Caspase Activation Assay start Seed T47D cells in 96-well plate treatment Treat cells with test compound (varying concentrations) start->treatment incubation Incubate for a defined period treatment->incubation add_substrate Add fluorogenic caspase substrate incubation->add_substrate measure Measure fluorescence intensity add_substrate->measure analysis Calculate EC50 from dose-response curve measure->analysis

Caption: Workflow for the caspase activation assay.

Anti-Trypanosoma cruzi Activity Assay

This assay determines the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Methodology:

  • Host Cell Culture: A suitable host cell line (e.g., L6 rat myoblasts) is cultured and seeded in 96-well plates.

  • Infection: Host cells are infected with T. cruzi trypomastigotes.

  • Compound Treatment: After infection, the cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period sufficient for the parasite to replicate within the host cells.

  • Quantification of Parasite Load: The parasite load is quantified, often using a colorimetric assay with a substrate for a parasite-specific enzyme (e.g., β-galactosidase) or by high-content imaging.

  • Data Analysis: The pEC50, which is the negative logarithm of the EC50 value, is determined from the dose-response curve.

Diagram of Anti-Trypanosoma cruzi Assay Workflow

G cluster_workflow Anti-Trypanosoma cruzi Assay start Seed host cells (e.g., L6 myoblasts) infection Infect host cells with T. cruzi trypomastigotes start->infection treatment Treat with serial dilutions of test compounds infection->treatment incubation Incubate to allow parasite replication treatment->incubation quantification Quantify parasite load (e.g., colorimetric assay) incubation->quantification analysis Determine pEC50 from dose-response curve quantification->analysis

Caption: Workflow for the anti-Trypanosoma cruzi assay.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, its derivatives, particularly in the context of cancer, are known to interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Indole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4][5]

Diagram of PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Indole Indole Derivative Indole->PI3K inhibits Indole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some indole-containing compounds have been found to modulate this pathway, contributing to their anticancer effects.

Diagram of MAPK/ERK Signaling Pathway Modulation

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole Indole Derivative Indole->Raf modulates Indole->MEK modulates

Caption: Modulation of the MAPK/ERK pathway by indole derivatives.

Conclusion

This compound stands out as a valuable scaffold in medicinal chemistry, giving rise to derivatives with significant biological activities across various therapeutic areas, including oncology and infectious diseases. While quantitative data on the core molecule itself is limited in the public domain, the potent activities of its derivatives underscore the importance of this chemical entity in drug discovery and development. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential of novel compounds derived from this promising indole scaffold. Future research should aim to elucidate the specific biological activities and mechanisms of action of the parent compound to fully harness its potential.

References

The Discovery and Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives, with a focus on their potential in drug development.

Core Synthetic Strategies and Methodologies

The synthesis of indole-2-carboxylic acid derivatives often begins with the indole-2-carboxylic acid core, which can be modified at various positions to optimize biological activity. Common synthetic strategies include esterification of the carboxylic acid, followed by modifications at the C3, C5, and C6 positions of the indole ring.

General Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

A foundational step in the synthesis of many indole-2-carboxylic acid derivatives involves the bromination and esterification of the indole core.

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.

  • Add concentrated sulfuric acid dropwise to the solution.

  • Stir the mixture at 80°C for 2 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under vacuum to yield the crude product, which can be further purified by chromatography.[1]

General Experimental Protocol: Buchwald-Hartwig Amination for C3-Substituted Derivatives

The introduction of aryl amine substituents at the C3 position is a common strategy to enhance the biological activity of indole-2-carboxylic acid derivatives. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for this transformation.

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate

  • Substituted anilines

  • Palladium acetate (Pd(OAc)2)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine ethyl 3-bromo-1H-indole-2-carboxylate, the desired substituted aniline, palladium acetate, a suitable phosphine ligand, and a base.

  • Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-aminated indole-2-carboxylate derivative.[1]

Therapeutic Applications and Biological Activity

Indole-2-carboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.

As HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3][4] These compounds function by chelating with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process.[1][2][3] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance binding to the viral DNA through π–π stacking interactions.[1][2]

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundModificationIC50 (μM)Reference
1 Parent Indole-2-carboxylic acid-[2]
17a C6 halogenated benzene ring3.11[1][2]
4a 2-methoxyphenyl at C310.06 - 15.70[1]
4b 3-methoxyphenyl at C310.06 - 15.70[1]
4d -10.06 - 15.70[1]
4e -10.06 - 15.70[1]
20a Long branch on C30.13[3][4]
As IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[5] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[5]

Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

CompoundIC50 for IDO1 (μM)IC50 for TDO (μM)Reference
9o-1 1.171.55[5]
9p-O Double-digit nanomolarDouble-digit nanomolar[5]
As Anticancer Agents

Indole-2-carboxylic acid derivatives have shown promise as anticancer agents by targeting various proteins and pathways involved in cancer progression. For instance, derivatives have been developed to target the 14-3-3η protein, which is overexpressed in several cancers.[6]

Table 3: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

CompoundTargetCancer Cell LineIC50 (μM)Reference
46 14-3-3η proteinBel-7402/5-Fu (chemo-resistant)4.55[6]

Furthermore, indole-2-carboxamide derivatives have been synthesized and evaluated as EGFR/CDK2 dual inhibitors, demonstrating potent antiproliferative activity.[7]

Table 4: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

CompoundAntiproliferative GI50 (µM) (Average)CDK2 Inhibition IC50 (nM)Reference
5e 0.9513[7]
5h -11[7]
5k -19[7]
Dinaciclib (ref) -20[7]
As CysLT1 Selective Antagonists

Derivatives of indole-2-carboxylic acid have been identified as novel and highly potent selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[8]

Table 5: Antagonist Activity of Indole-2-Carboxylic Acid Derivatives at CysLT Receptors

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)Reference
1 0.66 ± 0.19No activity[8]
17k 0.0059 ± 0.001115 ± 4[8]

Signaling Pathways and Experimental Workflows

The therapeutic effects of indole-2-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to discover these compounds can aid in understanding their mechanism of action and in the design of new derivatives.

HIV_Integrase_Inhibition cluster_workflow Discovery Workflow cluster_pathway HIV-1 Integrase Inhibition Pathway VirtualScreening Virtual Screening HitIdentification Hit Identification (Indole-2-carboxylic acid) VirtualScreening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization BiologicalEvaluation Biological Evaluation (IC50 Determination) LeadOptimization->BiologicalEvaluation PotentInhibitor Potent Inhibitor (e.g., Compound 20a) BiologicalEvaluation->PotentInhibitor HIV_Integrase HIV-1 Integrase Strand_Transfer Strand Transfer HIV_Integrase->Strand_Transfer Catalyzes Mg2_ions Mg2+ ions Indole_Derivative Indole-2-carboxylic Acid Derivative Indole_Derivative->HIV_Integrase Binds to active site Indole_Derivative->Mg2_ions Chelates Indole_Derivative->Strand_Transfer Inhibits Viral_Replication Viral Replication Strand_Transfer->Viral_Replication Leads to

Caption: Discovery workflow and mechanism of HIV-1 integrase inhibition.

Tryptophan_Metabolism_Inhibition cluster_pathway Tryptophan Metabolism Pathway cluster_intervention Therapeutic Intervention Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine IDO1_TDO->Kynurenine Produces Inhibition Inhibition Immune_Suppression Tumor Immune Evasion Kynurenine->Immune_Suppression Promotes Indole_Derivative Indole-2-carboxylic Acid Derivative Indole_Derivative->IDO1_TDO Inhibits

References

physical and chemical properties of 5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, spectral data, and established synthetic protocols.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as an off-white to light brown powder.[1] Its core structure consists of an indole bicyclic system with a methyl group at the 5-position and a carboxylic acid at the 2-position.

Physicochemical Data

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][3]
Melting Point 236-238 °C (decomposes)[1]
Appearance Off-white to light brown solid[1][2]
Solubility Insoluble in water; Soluble in ethanol (50 mg/mL)[1]
pKa (Predicted) 4.48 ± 0.30[1]
XLogP3 (Predicted) 2.7[1]
Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

Identifier TypeIdentifier
SMILES CC1=CC2=C(C=C1)NC(=C2)C(=O)O
InChI InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKey DAITVOCMWPNFTL-UHFFFAOYSA-N
CAS Number 10241-97-1

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the indole ring and the methyl and carboxylic acid groups. While specific solvent and instrument frequency can cause slight variations, typical chemical shifts are observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the ten carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. The broad O-H stretch of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretch of the carbonyl group gives a strong absorption between 1690 and 1760 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is calculated as 175.063328530 Da.[1][3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus and the carboxylic acid functional group. The indole ring is electron-rich and susceptible to electrophilic substitution. The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, it can be coupled with amines to form amides, a common reaction in the synthesis of bioactive molecules.

Experimental Protocols

The synthesis of this compound and its derivatives often employs classical indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method.[4][5] A common route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which then undergoes cyclization under acidic conditions.[6][7][8]

Representative Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates a general workflow for the synthesis of indole-2-carboxylic acid derivatives, adaptable for this compound, starting from a substituted aniline.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction1 Diazotization & Japp-Klingemann cluster_reaction2 Fischer Indole Synthesis cluster_hydrolysis Hydrolysis p-Toluidine p-Toluidine Diazonium_Salt p-Methylphenyl diazonium salt p-Toluidine->Diazonium_Salt NaNO₂, HCl Sodium Nitrite\nHCl Sodium Nitrite HCl Sodium Nitrite\nHCl->Diazonium_Salt beta-ketoester β-keto-ester Hydrazone Hydrazone Intermediate beta-ketoester->Hydrazone Diazonium_Salt->Hydrazone Cyclization Acid-catalyzed Cyclization Hydrazone->Cyclization Final_Product 5-methyl-1H-indole- 2-carboxylic acid ester Cyclization->Final_Product Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Final_Product->Hydrolysis Carboxylic_Acid 5-methyl-1H-indole- 2-carboxylic acid Hydrolysis->Carboxylic_Acid

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of a 5-substituted-1H-indole-2-carboxylate

The following protocol for the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate can be adapted for the 5-methyl analog by starting with p-toluidine instead of p-anisidine.[4]

Step 1: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • A solution of the corresponding diazonium salt is prepared from the substituted aniline (e.g., p-toluidine).

  • This diazonium salt solution is added to a cooled suspension of a β-ketoester (e.g., ethyl 2-methylacetoacetate) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., water/methanol).

  • The reaction mixture is stirred at low temperature to form the azo intermediate.

  • Under basic conditions (e.g., sodium ethoxide in ethanol), the azo intermediate rearranges to the more stable hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

  • The crude hydrazone from the previous step is heated to reflux in the presence of a strong acid catalyst. Gaseous HCl in ethanol is a common choice.[4]

  • The reaction is monitored until completion.

  • Upon cooling, the product, the ethyl ester of this compound, precipitates and can be collected by filtration.

Step 3: Hydrolysis to the Carboxylic Acid

  • The synthesized ester is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • The mixture is heated to reflux to facilitate the hydrolysis of the ester.

  • After cooling, the ethanol is removed, and the aqueous solution is acidified with a strong acid like HCl to precipitate the final product, this compound.

  • The solid product is collected by filtration, washed with water, and dried.

Logical Relationship of Physicochemical Properties

The interplay between the structural features of this compound and its observed properties is key to understanding its behavior in various applications.

Properties_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Indole_Ring Indole Ring System (Aromatic, Planar) Melting_Point High Melting Point Indole_Ring->Melting_Point Planarity & Stacking Reactivity Amide/Ester Formation, Electrophilic Substitution Indole_Ring->Reactivity Electron-rich Carboxylic_Acid_Group Carboxylic Acid (-COOH) Solubility Low Water Solubility, Higher in Organic Solvents Carboxylic_Acid_Group->Solubility H-bonding potential Acidity Weakly Acidic (pKa ~4.5) Carboxylic_Acid_Group->Acidity Carboxylic_Acid_Group->Reactivity Methyl_Group Methyl Group (-CH₃) Methyl_Group->Solubility Increases Lipophilicity

Caption: Influence of structural motifs on key physicochemical properties.

References

An In-depth Technical Guide to 5-Methylindole-2-carboxylic Acid (CAS 10241-97-1): Properties and Application in the Development of Pin1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindole-2-carboxylic acid (CAS 10241-97-1) is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a key precursor in the synthesis of potent antitumor agents. Its indole scaffold is a privileged structure in drug discovery, and its derivatives have shown promise as inhibitors of the peptidyl-prolyl cis-trans isomerase Pin1, a critical enzyme implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methylindole-2-carboxylic acid, its role in the development of Pin1 inhibitors, the signaling pathways modulated by Pin1, and detailed experimental protocols relevant to the synthesis and evaluation of these potential cancer therapeutics.

Physicochemical Properties of 5-Methylindole-2-carboxylic Acid

5-Methylindole-2-carboxylic acid is a light brown crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 10241-97-1[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Melting Point 236-238 °C (decomposes)[1]
Solubility Soluble in ethanol (50 mg/mL), insoluble in water.[1]
Appearance Light brown powder[1]
InChI Key DAITVOCMWPNFTL-UHFFFAOYSA-N[2]
SMILES Cc1ccc2[nH]c(cc2c1)C(O)=O[2]
Storage Temperature -20°C[3]

Role in the Development of Pin1 Inhibitors

5-Methylindole-2-carboxylic acid serves as a crucial starting material for the synthesis of a class of anticancer compounds that target the Pin1 enzyme.[4] Pin1 is a peptidyl-prolyl cis-trans isomerase that specifically recognizes and isomerizes the peptide bond preceding a phosphorylated serine or threonine residue that is followed by a proline (pSer/Thr-Pro). This isomerization acts as a molecular switch, regulating the conformation and thereby the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis. In many human cancers, Pin1 is overexpressed and its activity is heightened, contributing to uncontrolled cell growth and survival. Therefore, inhibiting Pin1 has emerged as a promising therapeutic strategy.

The indole scaffold of 5-Methylindole-2-carboxylic acid provides a key structural motif for designing Pin1 inhibitors. Structure-activity relationship (SAR) studies of indole-based inhibitors have demonstrated that modifications at various positions of the indole ring can significantly impact their potency and selectivity for Pin1.

Pin1 Signaling Pathways

Pin1 exerts its oncogenic effects by modulating a complex network of signaling pathways critical for cell growth and survival. Understanding these pathways is essential for the rational design and development of Pin1-targeted therapies.

Cyclin D1 and Cell Cycle Progression

One of the most well-characterized functions of Pin1 is its regulation of Cyclin D1, a key protein that drives the G1/S phase transition of the cell cycle. Pin1 binds to and stabilizes phosphorylated Cyclin D1, preventing its degradation and promoting cell cycle progression. Inhibition of Pin1 leads to a decrease in Cyclin D1 levels, resulting in cell cycle arrest.

G cluster_0 Cell Cycle Progression CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CyclinD1 Cyclin D1 CyclinD1->CDK46 activates Degradation Degradation CyclinD1->Degradation E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pin1 Pin1 Pin1->CyclinD1 stabilizes caption Pin1's Role in Cell Cycle Control

Pin1's Role in Cell Cycle Control
Ras/AP-1 Signaling Pathway

The Ras signaling pathway is frequently activated in cancer and plays a central role in promoting cell proliferation. Pin1 can potentiate this pathway by acting on downstream components like the transcription factor AP-1 (a dimer of c-Jun and c-Fos). Pin1 isomerizes phosphorylated c-Jun, enhancing its stability and transcriptional activity, thereby amplifying the pro-proliferative signals originating from Ras.

G cluster_1 Ras/AP-1 Signaling Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cJun c-Jun ERK->cJun phosphorylates AP1 AP-1 cJun->AP1 Pin1 Pin1 Pin1->cJun isomerizes & stabilizes Proliferation Cell Proliferation AP1->Proliferation promotes caption Pin1's Influence on Ras Signaling

Pin1's Influence on Ras Signaling
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Pin1 can stabilize β-catenin by preventing its degradation, leading to its accumulation and translocation to the nucleus where it activates the transcription of target genes involved in cell proliferation and survival.

G cluster_2 Wnt/β-catenin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation Degradation Degradation bCatenin->Degradation Nucleus Nucleus bCatenin->Nucleus Pin1 Pin1 Pin1->bCatenin stabilizes TCFLEF TCF/LEF Gene_Expression Target Gene Expression TCFLEF->Gene_Expression activates caption Pin1's Role in Wnt/β-catenin Pathway G cluster_3 Synthesis Workflow Start Phenyl Hydrazine HCl + 2-Oxopropanoic Acid Step1 Fischer Indole Synthesis (PTSA) Start->Step1 Intermediate1 3-Methylindole- 2-carboxylate Step1->Intermediate1 Step2 Alkaline Hydrolysis Intermediate1->Step2 Intermediate2 3-Methylindole- 2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (Amine) Intermediate2->Step3 Final_Product Indole-2-carboxamide (Pin1 Inhibitor) Step3->Final_Product caption Synthetic Route to Indole Inhibitors G cluster_4 Biological Evaluation Workflow Compound Synthesized Inhibitor Pin1_Assay Pin1 Enzymatic Inhibition Assay Compound->Pin1_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Compound->Cell_Assay IC50_Enzyme Determine Enzymatic IC₅₀ Pin1_Assay->IC50_Enzyme Cell_Culture Cancer Cell Culture Cell_Culture->Cell_Assay IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell caption Inhibitor Characterization Pipeline

References

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the 5-position and a carboxylic acid group at the 2-position.

Molecular Visualization

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 10241-97-1
SMILES Cc1ccc2[nH]c(cc2c1)C(O)=O
Melting Point 213-214 °C (decomposes)
Appearance Off-white to light brown solid

Synthesis

The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the p-tolylhydrazone of pyruvic acid. The progress of this reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • To the flask containing the hydrazone, add the acid catalyst. Polyphosphoric acid is often used and the mixture is heated, typically in the range of 80-100°C.

    • The reaction is stirred at this temperature for a period of time, which can range from 30 minutes to several hours, until the starting material is consumed as indicated by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

    • The precipitated solid product, this compound, is collected by vacuum filtration.

    • The crude product is washed with cold water to remove any remaining acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Workflow

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine hydrazone p-Tolylhydrazone of Pyruvic Acid p_tolylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone cyclization Acid-Catalyzed Cyclization (PPA, heat) hydrazone->cyclization product This compound cyclization->product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, methyl, and acidic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (indole)
~10.0br s1HCOOH
~7.4s1HH4
~7.2d1HH7
~7.0d1HH6
~6.9s1HH3
~2.4s3HCH₃

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each of the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (carboxyl)
~136C7a
~132C5
~130C2
~128C3a
~124C6
~121C4
~111C7
~102C3
~21CH₃

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3300MediumN-H stretch (indole)
~1680StrongC=O stretch (carboxylic acid, conjugated)
1600-1450MediumC=C stretch (aromatic)

Note: The broadness of the O-H stretch is a hallmark of the dimeric hydrogen bonding in carboxylic acids.[6][7]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

m/zInterpretation
175[M]⁺, Molecular ion
130[M-COOH]⁺, Loss of the carboxylic acid group

Biological Activity

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the indole-2-carboxylic acid scaffold is a known pharmacophore. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications.

Notably, some indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8][9] These compounds are thought to chelate with magnesium ions in the active site of the enzyme, thereby blocking its function. This suggests that this compound could serve as a valuable starting material or fragment for the design of novel antiviral agents. Additionally, it has been mentioned as a compound used in the synthesis of antitumor agents.[10] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular molecule.

Conclusion

This compound is a well-characterized indole derivative with established synthetic routes and clear spectroscopic signatures. Its structural features make it an attractive building block for the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research. This guide provides foundational technical information to support further investigation and application of this compound in drug discovery and development.

References

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, chemical properties, and diverse biological activities. The content herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Chemical Properties and Data

This compound presents as an off-white to light brown solid. It is soluble in ethanol but insoluble in water.[1] Key chemical properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[2]
Molecular Weight175.18 g/mol [2]
Melting Point236-238 °C (decomposes)[2]
pKa4.48 ± 0.30 (Predicted)[2]
AppearanceOff-white to light brown solid[2]
SolubilitySoluble in ethanol (50 mg/ml), Insoluble in water[2]
CAS Number10241-97-1[2]

Synthesis of this compound

The synthesis of this compound and its derivatives often employs classical indole ring formation strategies, most notably the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid. Additionally, functionalization of the indole core and modification of the carboxylic acid group are common strategies to generate diverse analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Fischer Indole Synthesis of Indole-2-Carboxylic Acid Esters (General Procedure)

The following protocol is adapted from the synthesis of related indole-2-carboxylates and can be modified for the synthesis of ethyl 5-methyl-1H-indole-2-carboxylate, a direct precursor to the target compound.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid or other acid catalyst (e.g., polyphosphoric acid)

Procedure:

  • Hydrazone Formation: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid is refluxed in ethanol to form the corresponding phenylhydrazone.

  • Cyclization: An acid catalyst, such as concentrated sulfuric acid, is added to the reaction mixture, which is then heated to induce cyclization.

  • Work-up and Purification: The reaction mixture is cooled and poured into water, causing the crude indole ester to precipitate. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an ethanol/water mixture, followed by acidification to precipitate the final product, this compound.

Below is a visual representation of a generalized Fischer indole synthesis workflow.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization & Hydrolysis p_tolylhydrazine p-Tolylhydrazine hydrazone Phenylhydrazone Intermediate p_tolylhydrazine->hydrazone Ethanol, Reflux pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone ester Ethyl 5-Methyl-1H-indole-2-carboxylate hydrazone->ester Acid Catalyst (e.g., H₂SO₄), Heat acid This compound ester->acid 1. NaOH, EtOH/H₂O 2. H⁺

Generalized Fischer Indole Synthesis Workflow.

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, with notable potential in the fields of antiparasitic and anticancer drug discovery.

Anti-Trypanosoma cruzi Activity

Derivatives of this compound have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Structure-activity relationship studies have shown that small, electron-donating groups at the 5-position of the indole ring, such as a methyl group, are favorable for potency.[3]

CompoundSubstituent at 5-positionpEC₅₀ (T. cruzi)Reference
1 Methyl5.4 - 6.2[3]
2 Cyclopropyl> 6.0[3]
3 Ethyl5.4 - 6.2[3]
4 Methoxy5.4 - 6.2[3]
5 Halogens< 4.2[3]
6 Trifluoromethyl< 4.2[3]

pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Anticancer Activity

The indole-2-carboxylic acid scaffold is a key feature in the design of various anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

A series of indole-2-carboxylic acid benzylidene-hydrazides, derived from substituted indole-2-carboxylic acids including the 5-methyl analog, have been identified as potent inducers of apoptosis. The mechanism of action is believed to involve the inhibition of tubulin polymerization.

CompoundIndole SubstituentsBenzylidene SubstituentCaspase Activation EC₅₀ (µM) in T47D cellsGrowth Inhibition GI₅₀ (µM) in T47D cells
9a 5-Methyl, 3-Phenyl4-Methyl0.1Not Reported

Certain indole-2-carboxamide derivatives have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.

CompoundIndole SubstituentsEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5d 5-Chloro, 3-Methyl89 ± 6Not Reported
5e 5-Chloro, 3-Methyl93 ± 813
5j 5-Chloro, 3-Methyl98 ± 8Not Reported
Erlotinib (control) -80 ± 5-
Dinaciclib (control) --20

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols used to assess the biological activity of this compound and its derivatives.

Anti-Trypanosoma cruzi Activity Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

General Procedure:

  • Cell Culture: Host cells (e.g., Vero cells) are seeded in microplates and infected with trypomastigotes of T. cruzi.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period to allow for the development of intracellular amastigotes.

  • Quantification: The number of viable amastigotes is quantified, often using a reporter gene assay (e.g., β-galactosidase) or high-content imaging.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

General Procedure:

  • Cell Treatment: Cells are treated with the test compound for a defined period to induce apoptosis.

  • Cell Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: The percentage of apoptotic cells is quantified.

The workflow for assessing the antiproliferative and apoptotic effects of a compound is depicted below.

Biological_Assay_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines mtt_assay MTT Proliferation Assay cell_culture->mtt_assay Treat with Compound gi50 Determine GI₅₀ mtt_assay->gi50 apoptosis_assay Annexin V/PI Staining gi50->apoptosis_assay Select Active Compounds pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Workflow for Evaluating Antiproliferative and Apoptotic Effects.

Conclusion

This compound is a versatile scaffold with demonstrated potential in the development of new therapeutic agents. Its derivatives have shown promising activity against Trypanosoma cruzi and various cancer cell lines, acting through mechanisms such as the induction of apoptosis and inhibition of key enzymes like EGFR and CDK2. The synthetic accessibility of this core structure, primarily through the Fischer indole synthesis, allows for extensive chemical modifications to optimize its pharmacological properties. Further research into the specific signaling pathways modulated by these compounds will be crucial in elucidating their precise mechanisms of action and advancing their development towards clinical applications. This guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Methyl-1H-indole-2-carboxylic acid: A Comparative Review of Classical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and comparative protocols for three classical and widely utilized methods for its synthesis: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and a combination of the Japp-Klingemann Reaction and Fischer Indole Synthesis. These protocols are intended for researchers and scientists in the field of organic synthesis and drug development.

Synthetic Strategies Overview

Three primary synthetic routes to this compound are presented, each commencing from readily available starting materials. The final step in each sequence involves the hydrolysis of the corresponding ethyl ester intermediate.

  • Fischer Indole Synthesis: This approach involves the acid-catalyzed cyclization of the p-tolylhydrazone of ethyl pyruvate.

  • Reissert Indole Synthesis: This method begins with the condensation of 2-nitro-4-methyltoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.

  • Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-part strategy first involves the synthesis of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized using Fischer indole synthesis conditions.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1] In this protocol, p-tolylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-methyl-1H-indole-2-carboxylate. Subsequent hydrolysis affords the target carboxylic acid.

Experimental Workflow

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Fischer Cyclization cluster_2 Hydrolysis p_tolylhydrazine p-Tolylhydrazine hydrazone Ethyl 2-(p-tolylhydrazono)propanoate p_tolylhydrazine->hydrazone ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone ester Ethyl 5-methyl-1H-indole-2-carboxylate hydrazone->ester  H+ (e.g., PPA, ZnCl2) / Heat acid This compound ester->acid  1. NaOH, EtOH/H2O, Reflux  2. HCl (aq)

Figure 1: Fischer Indole Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of Ethyl 2-(p-tolylhydrazono)propanoate (Hydrazone Formation)

  • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the free hydrazine separates as an oil.

  • Extract the p-tolylhydrazine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude p-tolylhydrazine in ethanol, followed by the addition of an equimolar amount of ethyl pyruvate.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours, during which the hydrazone may precipitate.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (Fischer Cyclization)

  • To the dried ethyl 2-(p-tolylhydrazono)propanoate, add polyphosphoric acid (PPA) or a mixture of a Lewis acid such as zinc chloride in a high-boiling solvent like toluene.[2][3]

  • Heat the reaction mixture to 100-140 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 5-methyl-1H-indole-2-carboxylate.[4]

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the ethyl 5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide to the solution.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Quantitative Data

StepProductStarting MaterialsCatalyst/ReagentsTypical Yield
1Ethyl 2-(p-tolylhydrazono)propanoatep-Tolylhydrazine, Ethyl pyruvateAcetic acid85-95%
2Ethyl 5-methyl-1H-indole-2-carboxylateEthyl 2-(p-tolylhydrazono)propanoatePPA or ZnCl₂60-80%
3This compoundEthyl 5-methyl-1H-indole-2-carboxylateNaOH, HCl90-98%

Protocol 2: Reissert Indole Synthesis

The Reissert synthesis provides an alternative route to indole-2-carboxylic acids starting from o-nitrotoluenes.[5][6] For the synthesis of the target molecule, 2-nitro-4-methyltoluene is the starting material.

Experimental Workflow

Reissert_Synthesis cluster_0 Condensation cluster_1 Reductive Cyclization nitrotoluene 2-Nitro-4-methyltoluene pyruvate_ester Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate nitrotoluene->pyruvate_ester diethyl_oxalate Diethyl Oxalate diethyl_oxalate->pyruvate_ester  KOEt, EtOH acid This compound pyruvate_ester->acid  Zn, Acetic Acid

Figure 2: Reissert Indole Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol.

  • To this solution, add diethyl oxalate followed by 2-nitro-4-methyltoluene.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound (Reductive Cyclization)

  • Dissolve the ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate in glacial acetic acid.

  • Add zinc dust portion-wise to the stirred solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours.[7]

  • Cool the reaction mixture and filter to remove excess zinc.

  • Pour the filtrate into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.

Quantitative Data

StepProductStarting MaterialsReagentsTypical Yield
1Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate2-Nitro-4-methyltoluene, Diethyl oxalateKOEt50-70%
2This compoundEthyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetateZn, Acetic Acid60-80%

Protocol 3: Japp-Klingemann Reaction and Fischer Indole Synthesis

Experimental Workflow

Japp_Klingemann_Fischer cluster_0 Diazotization cluster_1 Japp-Klingemann Reaction cluster_2 Fischer Cyclization cluster_3 Hydrolysis p_toluidine p-Toluidine diazonium p-Toluenediazonium chloride p_toluidine->diazonium  NaNO2, HCl, 0 °C hydrazone Ethyl 2-(p-tolylhydrazono)propanoate diazonium->hydrazone ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone  NaOAc, EtOH/H2O, 0 °C ester Ethyl 5-methyl-1H-indole-2-carboxylate hydrazone->ester  H+ (e.g., PPA) / Heat acid This compound ester->acid  1. NaOH, EtOH/H2O, Reflux  2. HCl (aq)

Figure 3: Japp-Klingemann/Fischer Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of p-Toluenediazonium chloride

  • In a beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Synthesis of Ethyl 2-(p-tolylhydrazono)propanoate (Japp-Klingemann Reaction)

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.

  • Slowly add the freshly prepared p-toluenediazonium chloride solution to the stirred solution of the β-ketoester, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, ethyl 2-(p-tolylhydrazono)propanoate, will separate as an oil or solid. Extract with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude hydrazone is often used directly in the next step without further purification.

Step 3 & 4: Fischer Cyclization and Hydrolysis

Follow the procedures outlined in Protocol 1, Steps 2 and 3, starting with the crude ethyl 2-(p-tolylhydrazono)propanoate obtained from the Japp-Klingemann reaction.

Quantitative Data

StepProductStarting MaterialsReagentsTypical Yield
1 & 2Ethyl 2-(p-tolylhydrazono)propanoatep-Toluidine, Ethyl 2-methylacetoacetateNaNO₂, HCl, NaOAc70-85%
3Ethyl 5-methyl-1H-indole-2-carboxylateEthyl 2-(p-tolylhydrazono)propanoatePPA60-80%
4This compoundEthyl 5-methyl-1H-indole-2-carboxylateNaOH, HCl90-98%

Summary and Comparison of Synthesis Protocols

FeatureFischer Indole SynthesisReissert Indole SynthesisJapp-Klingemann/Fischer Synthesis
Starting Materials p-Tolylhydrazine, Ethyl pyruvate2-Nitro-4-methyltoluene, Diethyl oxalatep-Toluidine, Ethyl 2-methylacetoacetate
Key Intermediates Hydrazoneo-Nitrophenylpyruvate esterDiazonium salt, Hydrazone
Number of Steps 2 (to ester) + Hydrolysis2 (direct to acid)3 (to ester) + Hydrolysis
Overall Yield (approx.) 50-75%30-55%40-65%
Advantages Generally good yields, straightforward.Starts from a simple nitroaromatic.Avoids handling of potentially unstable hydrazines.
Disadvantages Hydrazine starting materials can be toxic/unstable.Can have moderate yields in the condensation step.Longer reaction sequence.

The choice of synthetic route for this compound will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The Fischer indole synthesis is often the most direct method if the corresponding hydrazine is readily available. The Reissert synthesis offers an alternative from a simple nitro-aromatic precursor. The Japp-Klingemann/Fischer route provides flexibility by generating the necessary hydrazone in situ, thereby avoiding the direct handling of potentially unstable hydrazine compounds. All three methods reliably produce the target molecule, a versatile intermediate for further synthetic elaborations in drug discovery and development.

References

Application Notes and Protocols: 5-Methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. The indole core, a privileged structure in drug discovery, mimics the amino acid tryptophan and provides a framework for designing molecules that can interact with various biological targets. The addition of a methyl group at the 5-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in key therapeutic areas, including oncology and virology.

I. Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as inhibitors of critical targets in cancer and HIV-1 infection.

A. Anticancer Activity: Dual Inhibition of EGFR and CDK2

Certain carboxamide derivatives of this compound have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Dysregulation of EGFR signaling and the cell cycle, controlled by CDKs, are hallmarks of many cancers.

Signaling Pathway:

EGFR_CDK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Proliferation Cell Proliferation & Survival Inhibitor 5-Methyl-1H-indole- 2-carboxamide Derivative Inhibitor->EGFR CyclinE_CDK2 CyclinE_CDK2 Inhibitor->CyclinE_CDK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pRb pRb CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->Proliferation

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

B. Antiviral Activity: Inhibition of HIV-1 Integrase

Derivatives of this compound have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a productive infection.

Mechanism of Action:

HIV_Integrase_Inhibition Inhibitor 5-Methyl-1H-indole- 2-carboxylic acid Derivative Strand_Transfer Strand_Transfer Inhibitor->Strand_Transfer Viral_RNA Viral_RNA Reverse_Transcription Reverse_Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Integrase Integrase Viral_DNA->Integrase Integrase->Strand_Transfer Host_DNA Host_DNA Strand_Transfer->Host_DNA Provirus Provirus Host_DNA->Provirus

Caption: Inhibition of HIV-1 integrase strand transfer.

II. Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against various biological targets.

Compound IDTargetAssayCell LineIC50 (µM)Reference
1 Anti-Trypanosoma cruziIntracellular amastigote-pEC50: 5.4[4]
2 Anti-Trypanosoma cruziIntracellular amastigote-pEC50: 5.8[4]
Derivative of 5d EGFRKinase Assay-0.089[1]
Derivative of 5e EGFRKinase Assay-0.093[1]
Derivative of 5e CDK2Kinase Assay-0.013[1]
Derivative of 5h CDK2Kinase Assay-0.011[1]
17a HIV-1 IntegraseStrand Transfer-3.11[2]
20a HIV-1 IntegraseStrand Transfer-0.13[3]

III. Experimental Protocols

A. Synthesis of this compound Derivatives

Synthesis_Workflow Start 4-Methylaniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Japp_Klingemann Japp-Klingemann Reaction Diazonium_Salt->Japp_Klingemann Hydrazone Hydrazone Intermediate Japp_Klingemann->Hydrazone Ethyl_Acetoacetate Ethyl 2-chloroacetoacetate Ethyl_Acetoacetate->Japp_Klingemann Fischer_Indole Fischer Indole Synthesis (H₂SO₄) Hydrazone->Fischer_Indole Ester Ethyl 5-Methyl-1H- indole-2-carboxylate Fischer_Indole->Ester Hydrolysis Alkaline Hydrolysis (NaOH) Ester->Hydrolysis Acid 5-Methyl-1H-indole- 2-carboxylic Acid Hydrolysis->Acid Amide_Coupling Amide Coupling (Amine, Coupling Agent) Acid->Amide_Coupling Derivative 5-Methyl-1H-indole- 2-carboxamide Derivative Amide_Coupling->Derivative

Caption: General synthetic workflow for derivatives.

1. Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

This procedure is adapted from the Fischer indole synthesis.

  • Materials: 4-methylaniline, sodium nitrite, hydrochloric acid, ethyl 2-chloroacetoacetate, ethanol, sulfuric acid.

  • Procedure:

    • Prepare a solution of 4-methylaniline in aqueous hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of ethyl 2-chloroacetoacetate in ethanol.

    • Slowly add the diazonium salt solution to the ethyl 2-chloroacetoacetate solution at low temperature.

    • Allow the reaction to stir for several hours, then warm to room temperature.

    • Add concentrated sulfuric acid and heat the mixture to reflux to induce cyclization.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain ethyl 5-methyl-1H-indole-2-carboxylate.

2. Synthesis of this compound

  • Materials: Ethyl 5-methyl-1H-indole-2-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve ethyl 5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield this compound.

3. Synthesis of 5-Methyl-1H-indole-2-carboxamide Derivatives

  • Materials: this compound, desired amine, coupling agent (e.g., HATU, HOBt/EDC), base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the coupling agent and the base, and stir for a few minutes.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final carboxamide derivative.

B. Biological Assays

1. In Vitro EGFR/CDK2 Kinase Inhibition Assay

This protocol outlines a general procedure for a luminescence-based kinase assay.

  • Materials: Recombinant human EGFR and CDK2/Cyclin E enzymes, kinase buffer, ATP, appropriate peptide substrate, test compounds, and a detection reagent like ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the respective kinase (EGFR or CDK2/Cyclin E) to the wells.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for 60 minutes.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature and measure luminescence.

    • Calculate IC50 values from the dose-response curves.[1][5]

2. In Vitro HIV-1 Integrase Strand Transfer Assay

This is a representative protocol for a non-radioactive, ELISA-based assay.

  • Materials: Recombinant HIV-1 integrase, donor DNA (biotin-labeled), target DNA (DIG-labeled), streptavidin-coated plates, anti-DIG-HRP antibody, and a colorimetric HRP substrate.

  • Procedure:

    • Coat streptavidin plates with the biotin-labeled donor DNA.

    • Add HIV-1 integrase and the test compounds at various concentrations.

    • Incubate to allow for binding.

    • Add the DIG-labeled target DNA to initiate the strand transfer reaction.

    • Incubate to allow for integration.

    • Wash the plates to remove unreacted components.

    • Add the anti-DIG-HRP antibody and incubate.

    • Wash the plates and add the HRP substrate.

    • Measure the absorbance to quantify the amount of integrated DNA.

    • Determine the IC50 values from the inhibition curves.[6]

3. Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines, culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values.

IV. Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key targets in oncology and virology. The protocols and data presented herein provide a comprehensive resource for researchers to further explore and develop the therapeutic potential of this promising class of compounds. Careful consideration of structure-activity relationships, guided by the provided methodologies, will be crucial in optimizing the efficacy and safety profiles of future drug candidates based on this privileged indole framework.

References

Application Notes and Protocols: 5-Methyl-1H-indole-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Methyl-1H-indole-2-carboxylic acid as a versatile building block in the synthesis of biologically active molecules. The protocols and data presented are intended to facilitate its application in drug discovery and development.

Introduction

This compound is a readily available and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The carboxylic acid functionality at the 2-position provides a convenient handle for various chemical transformations, primarily amide and ester bond formations, as well as for the construction of more complex heterocyclic systems. This document outlines key applications and provides detailed experimental protocols for its use.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant potential in various therapeutic areas:

  • Antitumor Agents: Indole-2-carboxamides derived from this building block have been investigated as inhibitors of various cancer-related signaling pathways, including those involving Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the PI3K/Akt/mTOR/NF-κB pathway.[1][2] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[3][4][5][6][7][8]

  • Anti-Infective Agents: This scaffold is crucial for the development of novel treatments for infectious diseases. Notably, it is a key component in the synthesis of inhibitors targeting the Mycobacterium tuberculosis MmpL3 transporter, which is essential for the formation of the mycobacterial outer membrane.[3] It has also been utilized in the development of compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

  • Antiviral Agents: The indole nucleus is a key feature in the design of HIV-1 integrase inhibitors. These inhibitors prevent the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.[9]

Synthetic Transformations and Protocols

This compound can be readily transformed into a variety of derivatives. The following sections provide detailed protocols for some of the most common and impactful reactions.

Amide Bond Formation (Amidation)

Amide coupling is the most prevalent reaction utilizing this compound, leading to the synthesis of a vast array of biologically active indole-2-carboxamides.

General Protocol for Amide Coupling using EDC/HOBt:

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DMF B Add amine, HOBt, and DIPEA A->B C Cool to 0°C B->C D Add EDCI portion-wise C->D E Stir at room temperature D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Representative Amide Coupling Reactions:

ProductAmineYield (%)Purity (%)Spectroscopic Data
1 4-(Aminomethyl)benzenesulfonamide78>95¹H NMR (DMSO-d₆): δ 11.45 (s, 1H), 9.66 (s, 1H), 8.94 (t, J = 6.1 Hz, 1H), 7.38 (s, 1H), 7.32–7.30 (m, 3H), 7.20–7.16 (m, 2H), 7.07 (d, J = 1.3 Hz, 1H), 7.01 (dd, J = 8.5, 1.6 Hz, 1H), 4.45 (d, J = 6.0 Hz, 2H), 2.95 (s, 3H), 2.36 (s, 3H).
2 (6-Morpholinopyridin-3-yl)methanamine78>95¹H NMR (DMSO-d₆): δ 11.44 (s, 1H), 8.86 (t, J = 5.9 Hz, 1H), 8.12 (d, J = 2.3 Hz, 1H), 7.55 (dd, J = 8.7, 2.5 Hz, 1H), 7.36 (s, 1H), 7.30 (d, J = 8.4 Hz, 1H), 7.03 (d, J = 1.3 Hz, 1H), 7.00 (dd, J = 8.5, 1.6 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 4.36 (d, J = 5.9 Hz, 2H), 3.71–3.65 (m, 4H), 3.42–3.36 (m, 4H), 2.35 (s, 3H).
Ester Bond Formation (Esterification)

Esterification of this compound provides another class of valuable intermediates and final compounds.

General Protocol for Fischer Esterification:

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in excess alcohol B Add catalytic amount of concentrated H₂SO₄ A->B C Reflux the mixture B->C D Cool to room temperature C->D E Remove excess alcohol under reduced pressure D->E F Neutralize with saturated NaHCO₃ solution E->F G Extract with ethyl acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: General workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by recrystallization or column chromatography.

Quantitative Data for Representative Esterification Reactions:

ProductAlcoholYield (%)Purity (%)Spectroscopic Data
Methyl 5-methyl-1H-indole-2-carboxylate Methanol89>98¹H NMR (DMSO-d₆): δ 11.91 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.27 (dd, J=8.4, 7.2 Hz, 1H), 7.18 (s, 1H), 7.09 (dd, J=7.8, 7.2 Hz, 1H), 3.88 (s, 3H).
Ethyl 5-methyl-1H-indole-2-carboxylate Ethanol90>98m.p. 140.5–142.0°C

Application in the Synthesis of Bioactive Molecules: Case Studies

Synthesis of an Anti-Trypanosoma cruzi Agent

A series of 1H-indole-2-carboxamides were synthesized and evaluated for their activity against Trypanosoma cruzi. The synthesis of a lead compound is outlined below.

Synthetic Scheme:

G A This compound C 5-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide A->C EDCI, HOBt, DIPEA, DMF B 4-(Aminomethyl)benzenesulfonamide B->C

Caption: Synthesis of an anti-T. cruzi agent.

This synthesis follows the general amide coupling protocol described in section 3.1, affording the target compound in good yield. The structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5-position of the indole ring are favorable for activity.

Development of Antitumor Agents Targeting EGFR and CDK2

Indole-2-carboxamide derivatives have been designed as dual inhibitors of EGFR and CDK2, two key proteins in cancer cell signaling.

Signaling Pathway Inhibition:

G cluster_EGFR EGFR Pathway cluster_CDK2 CDK2 Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 CDK2 CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Inhibitor Indole-2-carboxamide Derivative Inhibitor->EGFR Inhibitor->CDK2

Caption: Inhibition of EGFR and CDK2 pathways.

By simultaneously inhibiting both EGFR-mediated and CDK2-mediated signaling, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.[2]

Targeting the Akt/mTOR/NF-κB Signaling Pathway in Cancer

Certain indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway, which is a central regulator of cell survival, proliferation, and inflammation.

Signaling Pathway Inhibition:

G cluster_pathway Akt/mTOR/NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates IκB IκB mTOR->IκB NFkB NF-κB IκB->NFkB Nucleus Nucleus NFkB->Nucleus GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->GeneExpression translocation & activation Inhibitor Indole-2-carboxamide Derivative Inhibitor->Akt Inhibitor->mTOR Inhibitor->NFkB

Caption: Inhibition of the Akt/mTOR/NF-κB pathway.[1]

The inhibition of these key nodes in the pathway leads to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these derivatives.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in constructing diverse libraries of indole-2-carboxamides and other derivatives with potent biological activities makes it an important tool for researchers in medicinal chemistry and drug discovery. The protocols and data provided in these application notes are intended to serve as a guide for the efficient and effective use of this important synthetic intermediate.

References

Application Notes and Protocols for the Characterization of 5-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methyl-1H-indole-2-carboxylic acid is an indole derivative of interest in pharmaceutical research and drug development. Its comprehensive characterization is crucial for confirming its identity, purity, and structure. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceYellow or cream to pale brown powder
CAS Number10241-97-1

Analytical Techniques and Data

The following sections detail the analytical methods and present the expected data for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed.

Quantitative Data:

ParameterValue
Purity (by HPLC)≥98.5%[1]
ColumnSuperLu C18 (5 µm, 4.6 x 250 mm) or equivalent
Mobile PhaseMethanol:Water (80:20, v/v)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Injection Volume10 µL

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Configure the UV detector to a wavelength of 280 nm.

  • Analysis: Inject 10 µL of the prepared sample solution onto the column and run the analysis.

  • Data Processing: Integrate the peak corresponding to this compound and calculate the purity based on the total peak area.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 a1 Equilibrate System p2->a1 a2 Inject Sample a1->a2 a3 Run Analysis a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity d1->d2

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of the hydrogen atoms.

Quantitative Data:

ParameterValue
Spectrometer Frequency400 MHz[2]
SolventDMSO-d₆[2]
Chemical Shifts (δ, ppm)See table below[2]

¹H NMR Chemical Shifts:

Chemical Shift (ppm)MultiplicityAssignment
13.0br s-COOH
11.7br sN-H
7.41dAromatic H
7.35sAromatic H
7.08dAromatic H
7.02sAromatic H
2.37s-CH₃

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

Logical Diagram:

NMR_Logic substance 5-Methyl-1H-indole- 2-carboxylic Acid protons Protons in Molecule substance->protons rf_pulse Radiofrequency Pulse protons->rf_pulse mag_field Applied Magnetic Field (B₀) mag_field->rf_pulse resonance Nuclear Magnetic Resonance rf_pulse->resonance fid Free Induction Decay (FID) resonance->fid ft Fourier Transform fid->ft spectrum ¹H NMR Spectrum ft->spectrum

NMR Spectroscopy Principle
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern, further confirming its structure.

Quantitative Data:

ParameterValue
Ionization MethodElectron Ionization (EI)[2]
Ionization Energy70 eV[2]
Molecular Ion (M⁺)m/z 175[2]
Base Peakm/z 157[2]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Instrument Setup:

    • Set the ion source temperature (e.g., 180 °C) and the sample temperature (e.g., 120 °C) to ensure volatilization without thermal decomposition.[2]

    • Set the electron energy to 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Diagram:

MS_Workflow cluster_intro Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation s1 Load Sample on Probe s2 Insert into Ion Source s1->s2 a1 Volatilization s2->a1 a2 Electron Ionization a1->a2 a3 Mass Analysis a2->a3 a4 Detection a3->a4 d1 Identify Molecular Ion a4->d1 d2 Analyze Fragmentation d1->d2

Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Quantitative Data:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch (indole)
1760-1690C=O stretch (carboxylic acid)
1320-1210C-O stretch (carboxylic acid)
1440-1395O-H bend (carboxylic acid)

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Grind Sample with KBr p2 Press into Pellet p1->p2 a1 Collect Background p2->a1 a2 Acquire Sample Spectrum a1->a2 d1 Identify Absorption Bands a2->d1 d2 Assign Functional Groups d1->d2

FTIR Analysis Workflow
Elemental Analysis

Elemental analysis determines the weight percentage of carbon, hydrogen, and nitrogen in this compound, which is compared to the theoretical values to confirm the empirical formula.

Quantitative Data:

ElementTheoretical (%)Found (%)
Carbon (C)68.5668.56 ± 0.4
Hydrogen (H)5.185.18 ± 0.4
Nitrogen (N)7.997.99 ± 0.4

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried sample into a tin capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

    • Set the combustion and reduction furnace temperatures according to the instrument manufacturer's recommendations.

  • Analysis: Introduce the sample into the combustion furnace. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N. Compare the experimental results with the theoretical values. The found values should be within ±0.4% of the theoretical values.

Logical Diagram:

EA_Logic sample Sample in Tin Capsule combustion Flash Combustion (O₂ Environment) sample->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection results C, H, N Percentages detection->results

Elemental Analysis Principle

References

Application Notes and Protocols: 5-Methyl-1H-indole-2-carboxylic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct and extensive research on its enzyme inhibitory properties is limited, the broader class of indole-2-carboxylic acids, including its parent compound and various derivatives, has demonstrated significant inhibitory activity against a range of important biological targets. These targets are implicated in diverse therapeutic areas, including metabolic diseases, viral infections, cancer, and neurological disorders.

These application notes provide a summary of the known inhibitory activities of indole-2-carboxylic acid derivatives, with a focus on enzymes where this chemical scaffold has shown promise. Detailed protocols for relevant enzyme assays are also provided to facilitate further research and drug discovery efforts.

Enzyme Inhibitory Profile of Indole-2-Carboxylic Acid Derivatives

The inhibitory activities of indole-2-carboxylic acid and its derivatives are summarized below. It is important to note that the substitution at the 5-position, such as the methyl group in this compound, can influence potency, as observed in studies on Glycogen Phosphorylase inhibitors where such modifications led to decreased activity.

Quantitative Inhibition Data
Target Enzyme/ReceptorInhibitorInhibition ConstantCell Line/System
Glycogen Phosphorylase a (GPa)Dibenzooxazepinone derivative of 5-chloroindole-2-carboxylic acid (Compound Id)IC50: 266 ± 1 nMRabbit Muscle
HIV-1 IntegraseIndole-2-carboxylic acidIC50: 32.37 μMIn vitro strand transfer assay
HIV-1 IntegraseIndole-2-carboxylic acid derivative (Compound 20a)IC50: 0.13 μMIn vitro strand transfer assay
Indoleamine 2,3-dioxygenase 1 (IDO1)6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1)IC50: 1.17 μMRecombinant human IDO1
Tryptophan 2,3-dioxygenase (TDO)6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1)IC50: 1.55 μMRecombinant human TDO
NMDA Receptor (Glycine Site)6-chloro-indole-2-carboxylic acid derivativesKi < 1 μMRat brain membranes
Tubulin Polymerization5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)EC50: 0.1 μMT47D breast cancer cells

Featured Enzyme Targets and Signaling Pathways

Glycogen Phosphorylase (GP)

Glycogen Phosphorylase is a key enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[1] Indole-based allosteric inhibitors have been identified that bind to a novel allosteric site on the enzyme.[1]

Glycogen_Phosphorylase_Pathway Glycogen Glycogen Glycogenolysis Glycogenolysis Glycogen->Glycogenolysis G1P Glucose-1-Phosphate BloodGlucose Increased Blood Glucose G1P->BloodGlucose Metabolic Conversion Glycogenolysis->G1P GP Glycogen Phosphorylase (GP) GP->Glycogenolysis Catalyzes Inhibitor 5-Methyl-1H-indole- 2-carboxylic acid (Derivative) Inhibitor->GP Inhibits

Caption: Inhibition of Glycogen Phosphorylase by indole derivatives.
HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host genome. Indole-2-carboxylic acid has been identified as a scaffold for developing integrase strand transfer inhibitors (INSTIs).[2][3][4] These inhibitors chelate the two Mg²⁺ ions within the active site of the enzyme.[3][4]

HIV_Integrase_Inhibition Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Host_Genome Host Genome Integration->Host_Genome Replication Viral Replication Blocked Integration->Replication Integrase HIV-1 Integrase Integrase->Integration Catalyzes Inhibitor 5-Methyl-1H-indole- 2-carboxylic acid (Scaffold) Inhibitor->Integrase Inhibits Inhibitor->Replication Leads to

Caption: Mechanism of HIV-1 Integrase inhibition.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against the aforementioned enzyme targets. Researchers should optimize these protocols based on their specific experimental setup and reagents.

General Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Solution Mix Mix Enzyme, Inhibitor, and Buffer Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Stock Solution Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Initiate Monitor Monitor Reaction (e.g., Absorbance, Fluorescence) Initiate->Monitor Plot Plot % Inhibition vs. [Inhibitor] Monitor->Plot Calculate Calculate IC50 Value Plot->Calculate

References

Synthesis of Indole-2-Carboxamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental procedures for the synthesis of indole-2-carboxamides, a significant scaffold in medicinal chemistry. The protocols outlined below are based on established and widely utilized synthetic routes, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

Indole-2-carboxamides are a class of compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. They are recognized as privileged structures, appearing in numerous compounds targeting a range of therapeutic areas, including their roles as cannabinoid receptor modulators and antitubercular agents.[1][2][3] The versatile nature of the indole scaffold allows for extensive chemical modification, making it a valuable template for the design of novel therapeutic agents. This document details the most common and effective methods for their synthesis.

Primary Synthetic Route: Amide Coupling of Indole-2-Carboxylic Acids

The most direct and frequently employed method for the synthesis of indole-2-carboxamides is the coupling of an appropriately substituted indole-2-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

A general workflow for this process is illustrated below:

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Product IndoleAcid Indole-2-Carboxylic Acid Coupling Amide Coupling Reaction (Coupling Agent, Solvent, Base) IndoleAcid->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Indole-2-Carboxamide Coupling->Product

Caption: General workflow for indole-2-carboxamide synthesis.

Experimental Protocol 1: Synthesis using BOP Reagent

This protocol utilizes Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling agent.

Materials:

  • Substituted Indole-2-Carboxylic Acid (1.0 eq)

  • Desired Amine (1.0-1.2 eq)

  • BOP reagent (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the indole-2-carboxylic acid in anhydrous DCM or DMF, add the desired amine and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the BOP reagent portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.[1]

Experimental Protocol 2: Synthesis using EDC·HCl and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of Hydroxybenzotriazole (HOBt) as the coupling system.

Materials:

  • Substituted Indole-2-Carboxylic Acid (1.0 eq)

  • Desired Amine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the indole-2-carboxylic acid in anhydrous DCM or DMF.

  • Add HOBt and the desired amine to the solution.

  • Add DIPEA or TEA and stir the mixture for 10 minutes at room temperature.

  • Add EDC·HCl to the reaction mixture and stir at room temperature for 3-12 hours.[6][7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.[8]

Quantitative Data for Amide Coupling Reactions
Starting Indole-2-Carboxylic AcidAmineCoupling ReagentSolventYield (%)Reference
1-Benzyl-indole-2-carboxylic acid4-chlorobenzylamineSOCl2, PyridineBenzene, Chloroform77.4[9]
1-Benzyl-indole-2-carboxylic acid2,4-dichlorobenzylamineSOCl2, PyridineBenzene, Chloroform67.9[9]
1-Benzyl-indole-2-carboxylic acid2,4-difluorobenzylamineSOCl2, PyridineBenzene, Chloroform77.9[9]
5-Chloro-3-methyl-1H-indole-2-carboxylic acidPhenethylamineBOP, DIPEADCM91[4]
Indole-2-carboxylic acidsVarious aminesBOP, DIPEADMF18-42[1]
Indole-2-carboxylic acidsVarious aminesEDC·HCl, HOBt, DIPEACH2Cl2 or DMF10-76[6]

Alternative Synthetic Routes

Synthesis via Fischer Indole Cyclization

This method involves the synthesis of the indole core as a preliminary step.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 cluster_4 Step 5 cluster_5 Step 6 cluster_6 Step 7 Phenylhydrazine Phenylhydrazine Hydrochloride Fischer Fischer Indole Cyclization (PTSA, EtOH, reflux) Phenylhydrazine->Fischer PyruvicAcid 2-Oxopropanoic Acid PyruvicAcid->Fischer Ester Indole-2-carboxylate Fischer->Ester Hydrolysis Alkaline Hydrolysis (NaOH, EtOH) Ester->Hydrolysis Acid Indole-2-carboxylic Acid Hydrolysis->Acid AmideCoupling Amide Coupling Acid->AmideCoupling Product Indole-2-carboxamide AmideCoupling->Product

Caption: Synthesis via Fischer Indole Cyclization.

Experimental Protocol 3: Fischer Indole Synthesis and Subsequent Amide Coupling

Part A: Synthesis of Indole-2-carboxylate

  • A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and 2-oxopropanoic acid (1.1 eq) in ethanol is treated with a catalytic amount of p-toluenesulfonic acid (PTSA).[4]

  • The reaction mixture is refluxed for 20 hours.[4]

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified to yield the indole-2-carboxylate.

Part B: Hydrolysis to Indole-2-carboxylic Acid

  • The indole-2-carboxylate is dissolved in ethanol, and an aqueous solution of 5% NaOH is added.[4]

  • The mixture is stirred at 40 °C overnight.[4]

  • The ethanol is evaporated, and the aqueous residue is acidified with HCl to precipitate the carboxylic acid, which is then filtered and dried.

Part C: Amide Coupling

  • The synthesized indole-2-carboxylic acid is then coupled with the desired amine using either Protocol 1 or 2.

Quantitative Data for Fischer Indole Synthesis Route
StepReagents and ConditionsYield (%)Reference
Fischer Indole CyclizationPTSA, EtOH, reflux, 20 h82[4]
Alkaline Hydrolysis5% NaOH, EtOH, 40 °C, overnight95[4]
Amide CouplingBOP, DIPEA, DCM, rt, overnight75-94[4]

Conclusion

The synthesis of indole-2-carboxamides is a well-established area of organic chemistry with robust and versatile methods available. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize a wide array of indole-2-carboxamide derivatives for their research and development endeavors.

References

Application Note: A Robust Protocol for Amide Coupling with 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of amides using 5-Methyl-1H-indole-2-carboxylic acid. Amide bond formation is a critical reaction in medicinal chemistry and drug discovery. The indole-2-carboxamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[1][2][3] This application note outlines two reliable protocols using common coupling reagents, summarizes expected yields, and provides a general workflow for synthesis and purification.

Introduction

Amide coupling is one of the most frequently utilized reactions in the synthesis of pharmaceutical agents and bioactive molecules.[4][5][6] The reaction involves the formation of an amide bond between a carboxylic acid and an amine. This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[5][7][8] A wide variety of coupling reagents have been developed to achieve high yields and minimize side reactions, such as racemization.[4][9]

This compound is a valuable building block in medicinal chemistry. The resulting N-substituted-5-methyl-1H-indole-2-carboxamides have been explored for various therapeutic targets. This note details two robust protocols for the coupling of this acid with primary and secondary amines using either 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

General Reaction Scheme

The overall transformation is the condensation of this compound with a generic amine (R1R2NH) to form the corresponding amide.

G cluster_reactants Reactants cluster_reagents Reagents 5-Methyl-1H-indole-2-carboxylic_acid This compound Product N-substituted-5-methyl- 1H-indole-2-carboxamide 5-Methyl-1H-indole-2-carboxylic_acid->Product Amine Amine (R1R2NH) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU or EDC/HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA or Et3N) Base->Product Solvent Solvent (e.g., DMF or DCM) Solvent->Product

Caption: General Amide Coupling Reaction.

Experimental Protocols

All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[1]

Protocol A: HATU-Mediated Coupling

HATU is a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[9][10][11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.[12]

  • Slowly add DIPEA (2.5 eq) or Et3N (3.0 eq) to the stirring solution.[12]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Protocol B: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method for amide bond formation.[4][13] HOBt is added to suppress side reactions and minimize racemization.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DCM or DMF.[3][14]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the mixture with DCM. If using DMF, dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Coupling Reagents (e.g., HATU/Base or EDC/HOBt/Base) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Dilute with Organic Solvent C->D E 5. Wash with Acid/Base/Brine D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Concentrate in vacuo F->G H 8. Flash Column Chromatography G->H I Pure Amide Product H->I

Caption: Experimental Workflow for Amide Coupling.

Data Presentation

The yield and purity of the final amide product are highly dependent on the specific amine used (e.g., its nucleophilicity and steric hindrance) and the purification method. The following table provides representative data for the coupling of this compound with various amines.

EntryAmineCoupling ProtocolReaction Time (h)Yield (%)Purity (%) (by LC-MS)
1BenzylamineA (HATU)385-95%>98%
2BenzylamineB (EDC/HOBt)1680-90%>98%
3MorpholineA (HATU)290-98%>99%
4MorpholineB (EDC/HOBt)1285-95%>99%
5AnilineA (HATU)470-85%>97%
6AnilineB (EDC/HOBt)2465-80%>97%
7tert-ButylamineA (HATU)650-70%>95%
8tert-ButylamineB (EDC/HOBt)2440-60%>95%

Note: Yields are for isolated, purified products. Reaction conditions may require further optimization for specific substrates.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.

    • Increase the equivalents of the coupling reagent or extend the reaction time, especially for sterically hindered or electron-deficient amines.

    • For the EDC/HOBt protocol, ensure the reaction is initiated at 0 °C to stabilize the active ester.

  • Incomplete Reaction:

    • The amine may be insufficiently nucleophilic. Consider using a stronger coupling reagent like HATU or increasing the reaction temperature (e.g., to 40-50 °C).[12]

  • Side Product Formation:

    • In EDC couplings, N-acylurea byproduct formation can occur.[8] Using HOBt as an additive is crucial to minimize this.

    • Ensure the correct stoichiometry of reagents. An excess of HATU can lead to the formation of a guanidinium byproduct with the amine.[8]

Conclusion

The protocols described provide reliable and efficient methods for the synthesis of N-substituted-5-methyl-1H-indole-2-carboxamides. The choice between the HATU and EDC/HOBt methods will depend on factors such as the scale of the reaction, the cost of reagents, and the specific characteristics of the amine coupling partner. For difficult couplings involving sterically hindered or less reactive amines, the HATU protocol is generally preferred. For routine and large-scale synthesis, the EDC/HOBt protocol offers a robust and economical alternative.

References

Application Notes and Protocols: 5-Methyl-1H-indole-2-carboxylic Acid in the Synthesis of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Methyl-1H-indole-2-carboxylic acid as a key starting material in the synthesis of novel antitumor agents. The focus is on the synthesis of indole-2-carboxylic acid derivatives that have shown significant potential in cancer research, particularly as apoptosis inducers and inhibitors of critical signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This compound, a readily available derivative, serves as a versatile building block for the synthesis of potent antitumor agents. Its derivatives have been shown to target various mechanisms in cancer cells, including the disruption of microtubule dynamics, a cornerstone of cancer chemotherapy.

One notable class of compounds derived from this compound is the indole-2-carboxylic acid benzylidene-hydrazides. These compounds have been identified as potent inducers of apoptosis in cancer cells. A prime example is 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide, which has demonstrated high efficacy in caspase activation assays.[1] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division and proliferation.[1]

Data Presentation

The following table summarizes the in vitro activity of a key antitumor agent synthesized from a this compound derivative.

Compound NameCancer Cell LineAssay TypeActivity (EC50/GI50)Reference
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)T47D (Breast Cancer)Caspase Activation Assay0.1 µM[1]

Signaling Pathway

The antitumor activity of indole-2-carboxylic acid benzylidene-hydrazides, derived from this compound, is primarily attributed to their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Response Indole-2-carboxylic acid benzylidene-hydrazide Indole-2-carboxylic acid benzylidene-hydrazide Tubulin Dimers Tubulin Dimers Indole-2-carboxylic acid benzylidene-hydrazide->Tubulin Dimers Inhibits Polymerization Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Mechanism of action for indole-2-carboxylic acid benzylidene-hydrazides.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative antitumor agent, 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide, starting from this compound. This protocol is based on general procedures for the synthesis of indole-2-carboxylic acid hydrazides.[2][3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • 4-Methylbenzaldehyde

  • Anhydrous methanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

Step 1: Synthesis of 5-Methyl-1H-indole-2-carbonyl chloride

  • To a stirred solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.

Step 2: Synthesis of 5-Methyl-1H-indole-2-carbohydrazide

  • Dissolve the crude 5-Methyl-1H-indole-2-carbonyl chloride in anhydrous DCM.

  • To this solution, add a solution of hydrazine hydrate (2 equivalents) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-Methyl-1H-indole-2-carbohydrazide.

Step 3: Synthesis of 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide

  • Dissolve 5-Methyl-1H-indole-2-carbohydrazide (1 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in anhydrous methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.

Experimental workflow for the synthesis of the target antitumor agent.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of promising antitumor agents. The straightforward derivatization to form indole-2-carboxylic acid benzylidene-hydrazides provides a pathway to potent tubulin polymerization inhibitors, which are effective inducers of apoptosis in cancer cells. The protocols and data presented here offer a foundation for researchers to explore and develop novel cancer therapeutics based on this indole scaffold. Further structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of even more potent and selective antitumor agents.

References

Application Notes and Protocols for Growing Crystals of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the successful crystallization of indole-2-carboxylic acid and its derivatives. High-quality crystals are essential for various analytical techniques, including single-crystal X-ray diffraction for definitive structure elucidation, which is a critical step in drug discovery and development.

Introduction

Indole-2-carboxylic acid and its derivatives are a class of compounds with significant biological activity, serving as building blocks in the synthesis of pharmaceuticals such as antihypertensive drugs and HIV-1 integrase inhibitors.[1][2][3][4][5][6] Obtaining high-purity crystalline material is crucial for both therapeutic applications and for detailed structural analysis. The protocols outlined below cover common crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion, which can be adapted for various indole-2-carboxylic acid derivatives.

Key Crystallization Techniques

The choice of crystallization technique and solvent is critical and often substrate-dependent. Below are general protocols that can be optimized for specific indole-2-carboxylic acid derivatives.

Slow Evaporation Method

This is one of the most straightforward methods for growing crystals. The principle relies on the slow increase in the concentration of the solute in a solution to the point of supersaturation and subsequent crystal formation.

Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the indole derivative has moderate solubility at room temperature. Common solvents for indole derivatives include methanol, ethanol, diethyl ether, and mixtures with water.[7]

  • Dissolution: Dissolve the purified indole-2-carboxylic acid derivative in the chosen solvent system with gentle heating and stirring until a clear, saturated, or near-saturated solution is obtained.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a beaker or a vial). This step removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Crystal growth can take from several hours to several weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Slow Cooling Method

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Solvent Selection: Select a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Dissolution: Prepare a saturated solution of the indole derivative at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filtration: Hot-filter the solution to remove any impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water. Further cooling in a refrigerator or freezer (e.g., 0 °C) can promote crystallization.[7]

  • Incubation and Harvesting: Allow the solution to stand undisturbed as crystals form. Harvest the crystals as described in the slow evaporation method.

Vapor Diffusion Method

Vapor diffusion is an excellent technique for growing high-quality single crystals from a small amount of material.[8] It involves the slow diffusion of a precipitant solvent (anti-solvent) vapor into a solution of the compound.

Protocol:

  • Solvent System: Dissolve the indole derivative in a "good" solvent (in which it is readily soluble). Place this solution in a small, open vial.

  • Anti-Solvent: In a larger, sealed vessel (e.g., a jar or a beaker sealed with parafilm), place the small vial and a larger volume of a volatile "bad" solvent (an anti-solvent in which the compound is poorly soluble). The "bad" solvent should be miscible with the "good" solvent.[8]

  • Diffusion: Seal the larger vessel. The anti-solvent will slowly vaporize and diffuse into the solution of the compound, reducing its solubility and leading to the formation of crystals.[8]

  • Incubation and Harvesting: Keep the setup in a stable environment and monitor for crystal growth. Harvest the crystals once they reach the desired size.

Quantitative Data on Crystallization Conditions

The following table summarizes specific crystallization conditions reported for indole and its derivatives. These can serve as a starting point for optimizing the crystallization of new indole-2-carboxylic acid derivatives.

CompoundCrystallization TechniqueSolvent SystemTemperaturePurity/YieldReference
Indole (crude)Cooling CrystallizationMethanol/Water (3:2)0 °CPurity: >99%, Yield: >75%[7]
Tricyclic Indole DerivativeCrystallizationDiethyl ether with diethyl amine (catalytic)Not SpecifiedHigh purity (0.2% incorrect isomer)[9]
Indole (in wash oil)Solute Crystallizationn-hexane283 K (10 °C)Purity: 99.5 wt%, Yield: 57.5%[10]
Indole-2-carboxylic acid iron complexMixing and FiltrationMethanol40 °C (reflux)Black elongated crystals[2]
Fused Triazolo/Thiadiazole Indole DerivativeRecrystallizationDMFNot SpecifiedCrystals suitable for X-ray analysis[11]
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleRecrystallizationMethanolNot SpecifiedCrystals suitable for X-ray analysis[12]

Experimental Workflow

The general workflow for obtaining high-quality crystals of indole-2-carboxylic acid derivatives is depicted in the diagram below.

experimental_workflow General Workflow for Crystallization of Indole-2-Carboxylic Acid Derivatives cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis & Harvesting start Start with Purified Indole-2-Carboxylic Acid Derivative solvent_selection Select Appropriate Solvent System start->solvent_selection dissolution Dissolve Compound (with gentle heating if necessary) solvent_selection->dissolution filtration Filter Solution to Remove Impurities dissolution->filtration slow_evap Slow Evaporation filtration->slow_evap slow_cool Slow Cooling filtration->slow_cool vapor_diff Vapor Diffusion filtration->vapor_diff monitoring Monitor for Crystal Growth slow_evap->monitoring slow_cool->monitoring vapor_diff->monitoring harvesting Harvest Crystals monitoring->harvesting drying Dry Crystals harvesting->drying analysis Analyze Crystals (e.g., X-ray Diffraction) drying->analysis

Caption: A flowchart of the general experimental workflow for the crystallization of indole-2-carboxylic acid derivatives.

Troubleshooting

  • No crystals form: The solution may be undersaturated. Try evaporating more solvent or using a poorer solvent/anti-solvent. Seeding with a microcrystal can also induce crystallization.

  • Oiling out: The compound may be precipitating as an amorphous oil. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • Formation of powder or small needles: This indicates rapid nucleation. To obtain larger crystals, reduce the rate of supersaturation by slowing down evaporation or cooling, or by using a less effective anti-solvent in vapor diffusion.

By following these guidelines and protocols, researchers can increase the likelihood of obtaining high-quality crystals of indole-2-carboxylic acid derivatives suitable for a wide range of analytical and developmental purposes.

References

Application of Fischer Indole Synthesis for 5-methoxy-1H-indole-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Methoxy-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous pharmacologically active compounds. The methoxy substituent at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate for the development of novel therapeutics targeting a wide range of diseases.

The Fischer Indole Synthesis: A Classic and Versatile Tool

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used methods for the synthesis of indoles.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] For the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, the reaction proceeds through the condensation of 4-methoxyphenylhydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired indole derivative.

The versatility of the Fischer indole synthesis allows for the introduction of a wide variety of substituents on both the benzene and pyrrole rings of the indole nucleus, making it a powerful tool for generating diverse libraries of indole-based compounds for drug discovery screening.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied and complex process that involves several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of 4-methoxyphenylhydrazine with pyruvic acid to form the corresponding 4-methoxyphenylhydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step that leads to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to generate the stable aromatic indole ring.

Experimental Protocols

This section provides a general protocol for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid via the Fischer indole synthesis. While specific quantities and conditions may require optimization, this serves as a robust starting point for laboratory-scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methoxyphenylhydrazine hydrochlorideReagentCommercially Available
Pyruvic acidReagentCommercially Available
EthanolAnhydrousCommercially Available
Concentrated Sulfuric AcidACS GradeCommercially Available
Sodium HydroxideACS GradeCommercially Available
Hydrochloric AcidACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

Step 1: Hydrazone Formation and Cyclization

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

  • To this solution, add pyruvic acid. The molar ratio of the hydrazine to pyruvic acid should be approximately 1:1.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Other acidic catalysts such as polyphosphoric acid or zinc chloride can also be employed.[2]

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude 5-methoxy-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 5-methoxy-1H-indole-2-carboxylic acid should be confirmed by standard analytical techniques, including:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Data Presentation

ParameterValue
Reactants
4-Methoxyphenylhydrazine hydrochloride1.0 eq
Pyruvic acid1.0 - 1.2 eq
Catalyst
Concentrated Sulfuric AcidCatalytic amount
Solvent
EthanolAnhydrous
Reaction Conditions
TemperatureReflux
Time2 - 6 hours (monitor by TLC)
Expected Yield
Crude YieldVariable
Purified Yield60-80% (reported in similar syntheses)

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methoxyphenylhydrazine_HCl 4-Methoxyphenylhydrazine Hydrochloride Mixing Mixing in Ethanol 4-Methoxyphenylhydrazine_HCl->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Acid_Catalyst Add H₂SO₄ (cat.) Mixing->Acid_Catalyst Reflux Reflux (2-6 h) Acid_Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying & Filtration Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product 5-methoxy-1H-indole- 2-carboxylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.

Signaling Pathway of Fischer Indole Synthesis

Fischer_Indole_Mechanism Arylhydrazine 4-Methoxyphenylhydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Ketone Pyruvic Acid Ketone->Hydrazone Enamine Tautomerization (Enamine Intermediate) Hydrazone->Enamine Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Cyclization Diimine->Cyclization Ammonia_Loss Loss of Ammonia Cyclization->Ammonia_Loss Indole 5-methoxy-1H-indole- 2-carboxylic acid Ammonia_Loss->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Methyl-1H-indole-2-carboxylic acid synthesis. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Fischer indole synthesis and the Japp-Klingemann reaction followed by Fischer cyclization.[1][2][3] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am experiencing a low yield in my Fischer indole synthesis. What are the likely causes?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and acid strength are critical variables.[4] High temperatures can lead to the formation of tar and polymeric byproducts, while insufficient heat may result in an incomplete reaction.

  • Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂) is crucial and substrate-dependent.[3][4][5] An overly strong acid can cause decomposition of the starting material or product.

  • Side Reactions: Competing side reactions can significantly lower the yield. For instance, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage rather than the desired cyclization.[4]

  • Purity of Starting Materials: Impurities in the p-tolylhydrazine or the pyruvate derivative can lead to the formation of unwanted byproducts.[4]

Q3: How can I minimize the formation of tar and other polymeric byproducts?

A3: Tar formation is often a result of excessively high temperatures and strong acid catalysts. To mitigate this, consider the following:

  • Optimize Temperature: Gradually increase the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

  • Catalyst Screening: Experiment with milder acid catalysts or use a lower concentration of a strong acid. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

Q4: My Japp-Klingemann reaction is not proceeding as expected. What should I check?

A4: Common issues with the Japp-Klingemann reaction include the formation of stable azo-compounds instead of the desired hydrazone.[1] To troubleshoot this:

  • pH Control: The pH of the reaction is critical. The final conversion to the hydrazone often requires basic conditions.[1]

  • Temperature: Increasing the temperature may be necessary, but can also lead to side products if not carefully controlled.[1]

  • Purity of Diazonium Salt: Ensure the diazonium salt is freshly prepared and used immediately for best results.

Q5: What is the best method for purifying the final product, this compound?

A5: Recrystallization is a common and effective method for purifying this compound.[7][8] The choice of solvent is crucial for obtaining high purity crystals. A phased crystallization approach, where impurities are separated out at different pH stages, can also be employed for purification.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incorrect reaction temperature.- Inactive or inappropriate catalyst.- Impure starting materials.- Incorrect pH in Japp-Klingemann reaction.- Optimize temperature by running small-scale trials at different temperatures.- Screen various Brønsted and Lewis acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂).- Verify the purity of p-tolylhydrazine and the pyruvate derivative by NMR or other analytical techniques.- Carefully monitor and adjust the pH during the Japp-Klingemann reaction, ensuring basic conditions for the final conversion.
Formation of Dark Tar or Polymeric Byproducts - Excessively high reaction temperature.- Use of a highly concentrated or overly strong acid catalyst.- Lower the reaction temperature and extend the reaction time.- Use a milder catalyst or a lower concentration of the acid.- Consider a solvent with a lower boiling point to control the maximum reaction temperature.
Presence of Multiple Spots on TLC (Unidentified Byproducts) - Formation of regioisomers (if an unsymmetrical ketone is used).- Side reactions due to reactive functional groups.- Decomposition of starting materials or product.- If applicable, use a symmetrical ketone or a directing group to control regioselectivity.- Protect sensitive functional groups on the starting materials.- Re-optimize reaction conditions (temperature, catalyst) to minimize decomposition.
Difficulty in Product Isolation/Purification - Product is an oil instead of a solid.- Inefficient extraction from the reaction mixture.- Poor crystal formation during recrystallization.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- Adjust the pH of the aqueous layer during workup to ensure the carboxylic acid is fully protonated and less soluble in water.- Screen a variety of recrystallization solvents or solvent mixtures.[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from a general procedure for Fischer indole synthesis and may require optimization for the specific substrate.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like Polyphosphoric Acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of Ethyl 5-Methyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 5-methyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide solution (e.g., 2M)

  • Hydrochloric acid (e.g., 2M)

  • Water

Procedure:

  • Dissolve the ethyl 5-methyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the purified this compound.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Fischer Indole Synthesis

Solvent SystemHomogeneous ReactionConversion (%)Yield (%)
DMSO/H₂O (4:1)Yes85.470.1
DMSO/AcOH (1:1)No81.267.8
AcOH/H₂O (1:1)No72.463.1
THFNo84.972.0
EtOHNo79.668.6
DMFYes67.353.2
DMSO/H₂O/AcOH (1:1:1)Yes95.885.8

Data adapted from a study on a similar Fischer indole synthesis and may serve as a starting point for optimization.[11]

Visualizations

Reaction Pathway: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product p-Tolylhydrazine p-Tolylhydrazine Hydrazone Hydrazone p-Tolylhydrazine->Hydrazone + Carbonyl Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization This compound This compound Aminal->this compound - NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Reaction Pathway: Japp-Klingemann Reaction

Japp_Klingemann_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product p-Toluidine p-Toluidine Diazonium Salt Diazonium Salt p-Toluidine->Diazonium Salt + NaNO2, HCl β-keto-ester β-keto-ester Enolate Enolate β-keto-ester->Enolate - H+ Azo Compound Azo Compound Diazonium Salt->Azo Compound Enolate->Azo Compound Nucleophilic Addition Hydrazone Hydrazone Azo Compound->Hydrazone Hydrolysis & Rearrangement

Caption: Mechanism of the Japp-Klingemann Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Yes Tar Formation Tar Formation Low Yield->Tar Formation No Optimize Conditions Optimize Reaction Conditions (T, Catalyst) Check Purity->Optimize Conditions Analyze Byproducts Analyze Byproducts (TLC, NMR) Optimize Conditions->Analyze Byproducts Successful Synthesis Successful Synthesis Analyze Byproducts->Successful Synthesis Problem Solved Purification Issues Purification Issues Screen Solvents Screen Recrystallization Solvents Purification Issues->Screen Solvents Yes Adjust pH Adjust pH during Workup Purification Issues->Adjust pH No Screen Solvents->Successful Synthesis Adjust pH->Successful Synthesis Tar Formation->Purification Issues No Lower Temp/Catalyst Lower Temperature & Catalyst Concentration Tar Formation->Lower Temp/Catalyst Yes Lower Temp/Catalyst->Optimize Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Methyl-1H-indole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indole-2-carboxylic acid and its derivatives. The information addresses common solubility issues and provides experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is generally considered insoluble in water under neutral conditions. However, its solubility is expected to increase in organic solvents and at higher pH due to the presence of the carboxylic acid group.

Q2: Why is my this compound derivative not dissolving in aqueous buffers?

A2: The low aqueous solubility is due to the predominantly non-polar indole ring structure. For derivatives, the solubility will be influenced by the nature of the substituent groups. Many derivatives of indole-2-carboxylic acid exhibit low kinetic solubility at physiological pH (e.g., pH 7.4), often below 10 µg/mL.

Q3: What common organic solvents can be used to dissolve this compound?

A3: Based on data for similar indole derivatives, this compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. The ethyl ester of this compound is reported to be soluble in methanol and dichloromethane.

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral solutions, it will exist predominantly in its less soluble, neutral form. As the pH increases above its pKa (the pKa of the parent indole-2-carboxylic acid is approximately 3.8), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. Therefore, solubility will significantly increase in basic conditions (pH > 7).

Q5: Are there any recommended strategies to improve the aqueous solubility of this compound for biological assays?

A5: Yes, several strategies can be employed:

  • pH Adjustment: Increasing the pH of the aqueous buffer to a basic range will deprotonate the carboxylic acid, increasing its solubility.

  • Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be added to the aqueous buffer to increase solubility. It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological assay.

  • Formulation with Excipients: Using solubility-enhancing excipients such as cyclodextrins can encapsulate the hydrophobic molecule and increase its aqueous solubility.

Troubleshooting Guides

Issue: Precipitate forms when adding a DMSO stock solution of this compound to an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The addition of the DMSO stock to the aqueous buffer causes the compound to crash out of solution.

  • Solutions:

    • Decrease Final Concentration: Reduce the final concentration of the compound in the aqueous buffer.

    • Increase Co-solvent Percentage: If the experimental setup allows, slightly increase the percentage of DMSO in the final solution. Ensure the final DMSO concentration is compatible with your assay.

    • Use a Different Co-solvent: Consider using other co-solvents such as ethanol or polyethylene glycol (PEG).

    • pH Modification: If your assay permits, increase the pH of the aqueous buffer to enhance the solubility of the acidic compound.

    • Sonication: Briefly sonicate the final solution to help dissolve the precipitate. However, be aware that this may create a supersaturated solution that could precipitate over time.

Issue: Inconsistent results in biological assays.

  • Possible Cause: Poor solubility and/or precipitation of the compound during the assay, leading to variations in the effective concentration.

  • Solutions:

    • Confirm Solubility Limit: Experimentally determine the solubility of your compound in the specific assay buffer you are using.

    • Prepare Fresh Solutions: Prepare fresh working solutions from a stock solution immediately before each experiment to minimize precipitation over time.

    • Visual Inspection: Before use, carefully inspect all solutions for any signs of precipitation. If observed, do not use the solution.

    • Consider a Formulation Strategy: For in vivo studies or long-term in vitro assays, consider formulating the compound with solubility enhancers like cyclodextrins.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundWaterInsolubleGeneral chemical properties
This compound ethyl esterWaterInsoluble[1]
This compound ethyl esterMethanolSoluble[1]
This compound ethyl esterDichloromethaneSoluble[1]
Indole-2-carboxylic acidWater< 0.1 mg/mL[2]
Indole-2-carboxamide derivativesAqueous Buffer (pH 7.4)Low kinetic solubility (<10 µg/mL)

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate buffer pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted solution using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Methodology:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the organic solvent (e.g., DMSO) to the flask.

  • Use a vortex mixer or sonicator to aid in dissolution. Gentle warming may be applied if necessary, but caution should be taken to avoid degradation.

  • Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution at an appropriate temperature (typically -20 °C or -80 °C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent shake Shake for 24-48h at Constant Temperature add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

troubleshooting_workflow cluster_solutions Potential Solutions start Precipitate Observed in Aqueous Buffer? decrease_conc Decrease Final Concentration start->decrease_conc Yes end Re-evaluate Experiment start->end No increase_cosolvent Increase Co-solvent % (if possible) decrease_conc->increase_cosolvent decrease_conc->end change_cosolvent Try Alternative Co-solvent (e.g., Ethanol, PEG) increase_cosolvent->change_cosolvent increase_cosolvent->end adjust_ph Increase Buffer pH (if possible) change_cosolvent->adjust_ph change_cosolvent->end sonicate Briefly Sonicate Solution adjust_ph->sonicate adjust_ph->end sonicate->end

Caption: Troubleshooting Precipitation Issues.

References

Technical Support Center: Purification of 5-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-1H-indole-2-carboxylic acid. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, like many solid organic acids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. If prepared via Fischer indole synthesis from 4-methylphenylhydrazine and pyruvic acid, potential impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] If the carboxylic acid is obtained by the hydrolysis of its corresponding ester, unreacted ester is a common impurity.

Q3: My purified this compound is discolored (e.g., pink, brown). What could be the cause?

A3: Discoloration in indole compounds is often due to the presence of trace impurities, such as oxidized species or byproducts from the synthesis.[2] Exposure to air, light, or residual acid from the synthesis can promote the formation of colored impurities.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), which can quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides structural information and can reveal the presence of impurities. Melting point analysis can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues

Q5: I am having trouble finding a suitable recrystallization solvent for this compound. Can you provide some guidance?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, common choices include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.[3][4] A systematic solvent screen with a small amount of your crude material is the best approach to identify the optimal solvent or solvent system.[2]

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point. This can often be resolved by using a larger volume of solvent, a different solvent system (e.g., a solvent pair where the compound is less soluble), or by lowering the temperature at which the solution is saturated. Slow cooling and gentle scratching of the inside of the flask with a glass rod can help induce crystallization.

Q7: The yield of my recrystallization is very low. How can I improve it?

A7: Low yield can be due to several factors. The most common is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Also, make sure to cool the solution slowly and then thoroughly in an ice bath to maximize crystal formation.[2] Collecting a second crop of crystals from the mother liquor can also improve the overall yield.

Column Chromatography Issues

Q8: My this compound is streaking on the silica gel column. How can I prevent this?

A8: Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica. This can be suppressed by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase.[2][5] This keeps the carboxylic acid in its protonated form, reducing its interaction with the stationary phase and leading to sharper peaks.

Q9: What is a good starting mobile phase for the column chromatography of this compound?

A9: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. As mentioned, adding a small percentage of acetic acid is often beneficial.[2] The optimal mobile phase should be determined by thin-layer chromatography (TLC) analysis first.

Q10: The separation of my compound from an impurity is poor on the column. What can I do?

A10: If the separation is poor, you can try a few strategies. Using a shallower solvent gradient during elution can improve resolution. Alternatively, you can try a different solvent system with different selectivity. If these fail, you might consider using a different stationary phase, such as reverse-phase silica (C18), or a different purification technique altogether.

Data Presentation

Table 1: Suggested Starting Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterA common choice for polar organic molecules. The water acts as an anti-solvent.
Ethyl Acetate/HexaneGood for compounds of intermediate polarity. Hexane reduces the solubility at room temperature.
MethanolCan be effective, but solubility might be high even at room temperature for some compounds.
Acetone/WaterSimilar to ethanol/water, offering a different polarity profile.

Disclaimer: The optimal solvent system should be determined experimentally for each batch of crude material.

Table 2: Representative Column Chromatography Conditions

ParameterRecommended Starting Condition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate with 0.5% Acetic Acid
GradientStart with 95:5 and gradually increase to 70:30
DetectionUV light at 254 nm

Disclaimer: These are representative conditions and may require optimization based on the specific impurity profile of the crude material.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating, it is a good candidate. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.5% acetic acid). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for Purification start Crude 5-Methyl-1H-indole-2- carboxylic acid purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Purity Sufficient? purity_check->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization High Impurity Load / Crystalline Solid column_chroma Column Chromatography choose_method->column_chroma Complex Mixture / Similar Impurities recryst_issue Recrystallization Issue? recrystallization->recryst_issue chroma_issue Chromatography Issue? column_chroma->chroma_issue recryst_issue->purity_check Successful oiling_out Oiling Out recryst_issue->oiling_out Oiling Out low_yield Low Yield recryst_issue->low_yield Low Yield chroma_issue->purity_check Successful streaking Streaking chroma_issue->streaking Streaking poor_separation Poor Separation chroma_issue->poor_separation Poor Separation solve_oiling Adjust Solvent/Cooling oiling_out->solve_oiling solve_yield Minimize Solvent/Cool Slowly low_yield->solve_yield solve_streaking Add Acetic Acid to Mobile Phase streaking->solve_streaking solve_separation Optimize Gradient/Solvent poor_separation->solve_separation solve_oiling->recrystallization solve_yield->recrystallization solve_streaking->column_chroma solve_separation->column_chroma

Caption: A flowchart illustrating a general troubleshooting workflow for the purification of this compound.

G Decision Matrix for Purification Technique Selection start Crude Material Analysis impurity_level Impurity Level? start->impurity_level impurity_nature Nature of Impurities? impurity_level->impurity_nature Low column_chroma Column Chromatography impurity_level->column_chroma High recrystallization Recrystallization impurity_nature->recrystallization Significantly Different Polarity impurity_nature->column_chroma Similar Polarity quantity Quantity of Material? quantity->recrystallization Large (>10g) quantity->column_chroma Moderate (1-10g) prep_hplc Preparative HPLC quantity->prep_hplc Small (<1g) & High Purity Needed recrystallization->quantity column_chroma->quantity

Caption: A decision matrix to guide the selection of an appropriate purification technique for this compound.

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during the synthesis of substituted indoles, regardless of the specific method employed.

Q1: My indole synthesis reaction is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to troubleshoot include:

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that often require optimization.[1]

  • Purity of Starting Materials: Impurities in reagents, such as the arylhydrazine and carbonyl compounds in a Fischer indole synthesis, can lead to undesired side reactions.[1]

  • Protecting Groups: Sensitive functional groups on your starting materials may require protection. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]

  • Choice of Synthesis Route: The desired substitution pattern on the indole ring can significantly impact the efficiency of a particular synthetic method.[1]

Q2: I am observing multiple spots on my TLC plate, and purification of my substituted indole is proving difficult. What are some common purification challenges and solutions?

A2: The purification of indole derivatives can be challenging due to the presence of structurally similar impurities and the potential for decomposition on silica gel.[1]

  • Column Chromatography: This is a widely used purification technique. The choice of the solvent system is crucial for achieving good separation.[1] If you observe streaking, consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to the eluent.[2]

  • Recrystallization: This method can yield highly pure indoles, although it may lead to a lower recovery.[1] A mixed solvent system, such as methanol and water, can be effective.[1]

  • Visualization: Since many indole derivatives are colorless, visualization on a TLC plate can be achieved using UV light (254 nm), an iodine chamber, or specific staining reagents like Ehrlich's reagent, which produces a characteristic blue or purple spot with indoles.[2]

Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting for specific indole synthesis methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3]

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the potential causes?

A1: Several factors can lead to the failure or low yield of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the carbonyl starting material can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[4] This is a known issue in the synthesis of 3-aminoindoles.[4]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically for a specific set of reactants.[4]

Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

A2: When an unsymmetrical ketone is used, enolization can occur on both sides, leading to two different[5][5]-sigmatropic rearrangements and resulting in two regioisomeric indole products.[6] For an alkyl methyl ketone, the major product typically arises from enolization at the less sterically hindered methyl group.[6] The selectivity is highly dependent on the reaction conditions, with weaker acid catalysts often leading to a decrease in selectivity.[6]

Quantitative Data: Fischer Indole Synthesis

Starting MaterialsCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneAcetic AcidAcetic Acid8 hoursReflux75[7]
Phenylhydrazine, PropiophenoneEaton's Reagent-10 min170°C (Microwave)92[7]
Phenylhydrazine, CyclohexanoneZinc Chloride---76[7]
Phenylhydrazine, CyclohexanoneAcetic Acid/Isopropanol (3:1)-~3 min (Flow)200°C96[8]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

  • Preparation of Acetophenone Phenylhydrazone:

    • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

    • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

    • Heat the reaction mixture on a sand bath for 10 minutes.

    • Cool the resulting mixture in an ice bath to precipitate the product.

    • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

    • Allow the precipitate to air dry. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.[5]

  • Indolization:

    • The arylhydrazone (or the initial mixture of arylhydrazine and carbonyl compound) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).

    • Heat the mixture under reflux for several hours (typically 2-4 hours) with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[6]

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[6]

Diagram: Fischer Indole Synthesis Troubleshooting Workflow

fischer_troubleshooting start Low Yield in Fischer Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_acid Optimize Acid Catalyst & Concentration check_purity->optimize_acid If pure optimize_temp Optimize Reaction Temperature & Time optimize_acid->optimize_temp consider_substituents Evaluate Substituent Effects (Steric/Electronic) optimize_temp->consider_substituents success Improved Yield consider_substituents->success

Troubleshooting workflow for low yields in Fischer indole synthesis.
Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne.[9]

Q1: My Larock indole synthesis is not proceeding or giving a low yield. What are the common issues?

A1: Challenges in the Larock indole synthesis often revolve around the catalyst system and reaction conditions:

  • Catalyst Activity: The active Pd(0) catalyst can be sensitive. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to prevent catalyst deactivation.[6]

  • Ligand Choice: While some Larock reactions proceed without a ligand, the use of phosphine ligands can be beneficial for catalyst stability and reactivity, especially with less reactive o-bromoanilines.[6][10]

  • Base: The choice and amount of base are crucial. Potassium carbonate is commonly used, but other bases can also be effective.[9]

  • Chloride Additive: The addition of a chloride source like LiCl or n-Bu₄NCl can be critical for the reaction's success, but using more than one equivalent of LiCl can slow down the reaction and reduce the yield.[9]

Q2: I am observing poor regioselectivity with an unsymmetrical alkyne in my Larock synthesis. How can this be controlled?

A2: The regioselectivity of the Larock synthesis is a key aspect and is determined during the migratory insertion of the alkyne into the arylpalladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[6] However, this can be influenced by reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the aniline.[1] Low to moderate regioselectivities have been observed in some cases, indicating that certain functional groups may not exert strong directing effects.[11]

Quantitative Data: Larock Indole Synthesis

o-HaloanilineAlkyneCatalyst/LigandBaseAdditiveTemperature (°C)Yield (%)Reference
o-IodoanilineDiphenylacetylenePd(OAc)₂K₂CO₃LiCl10098[6]
o-BromoanilineUnnatural AlkynePd[P(tBu)₃]₂Cy₂NMe-6085[10]
N-Pyrrolyl-o-iodoanilineDiphenylacetylenePd(acac)₂ / L10LiOHLiCl8590[12]
2-Bromo-4-fluoroaniline1-Phenyl-1-propynePd(OAc)₂ / dppfKHCO₃-11091-95[13]
L10 is a specific chiral phosphoramidite ligand.

Experimental Protocol: Larock Indole Synthesis

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the o-iodoaniline (1.0 mmol), palladium(II) acetate (0.025 mmol, 2.5 mol%), triphenylphosphine (0.05 mmol, 5 mol%), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[6]

  • Reagent Addition:

    • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[6]

  • Reaction:

    • Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]

Diagram: Larock Indole Synthesis Catalytic Cycle

larock_cycle pd0 Pd(0)L2 pdii_aryl Ar-Pd(II)L2(I) pd0->pdii_aryl Oxidative Addition alkyne_complex Alkyne Complex pdii_aryl->alkyne_complex Ligand Exchange insertion_product Vinylpalladium Intermediate alkyne_complex->insertion_product Migratory Insertion cyclized_intermediate Palladacycle insertion_product->cyclized_intermediate Intramolecular Cyclization cyclized_intermediate->pd0 Reductive Elimination indole Indole Product cyclized_intermediate->indole o_iodoaniline o-Iodoaniline o_iodoaniline->pdii_aryl alkyne Alkyne alkyne->alkyne_complex

Catalytic cycle of the Larock indole synthesis.
Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of aniline to form a 2-aryl-indole.[14]

Q1: The yields of my Bischler-Möhlau synthesis are consistently low. Why is this and how can I improve it?

A1: The classical Bischler-Möhlau synthesis is known for harsh reaction conditions, which often lead to poor yields and unpredictable regioselectivity.[14] The high temperatures required can cause decomposition and the formation of side products.[1] Recent modifications have been developed to address these issues:

  • Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in the absence of a solvent.[7]

  • Catalysis: The use of lithium bromide as a catalyst has been shown to enable milder reaction conditions.[14]

Quantitative Data: Bischler-Möhlau Indole Synthesis

Starting MaterialsCatalyst/ReagentHeating MethodTimeTemperatureYield (%)Reference
α-Bromoacetophenone, AnilineNoneConventionalNot SpecifiedRefluxLow (Historically)[15]
N-Phenacylaniline, Anilinium bromideNoneMicrowave (540W)1.2 min-71[15]
Aniline, Phenacyl bromide (2:1 mixture)NoneMicrowave (600W)1 min--[5]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

  • Mixing: In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.[5]

  • Reaction: Stir the mixture for 3 hours at room temperature. Add 3 drops of dimethylformamide (DMF).[5]

  • Irradiation: Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[5]

  • Purification: After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[5]

Diagram: Bischler-Möhlau Synthesis Logical Progression

bischler_mohlau_logic start α-Bromo-acetophenone + Excess Aniline intermediate1 Formation of Intermediate 4 start->intermediate1 cyclization Electrophilic Cyclization intermediate1->cyclization aromatization Aromatization & Tautomerization cyclization->aromatization product 2-Aryl-indole aromatization->product

Key steps in the Bischler-Möhlau indole synthesis.
Heck Reaction for Indole Functionalization

The Heck reaction can be used to functionalize halo-indoles by coupling them with alkenes.[16]

Q1: My Heck reaction with a halo-indole is giving a low yield. What are the common causes?

A1: Low yields in Heck reactions with halo-indoles can stem from several factors:

  • Catalyst Deactivation: The indole nitrogen can sometimes coordinate to the palladium catalyst, leading to inhibition.[7] The formation of palladium black is an indicator of catalyst decomposition.[7]

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical for a successful Heck reaction. Water-soluble ligands like TXPTS and TPPTS can be effective for reactions in aqueous media.[16]

  • Reactivity of the Halo-indole: The reactivity of the C-X bond follows the order I > Br > Cl. Aryl chlorides can be particularly unreactive.[16]

Quantitative Data: Heck Reaction on Indoles

| Halo-indole | Alkene | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Iodo-indole | Acrylic Acid | Na₂PdCl₄ / TXPTS | Na₂CO₃ | H₂O | 80 | 43 |[16] | | 5-Bromo-indole | Ethyl Acrylate | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 (MW) | 94 |[16] | | 2-Iodo-N-allyl-aniline | - (Intramolecular) | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | 90 | 73 |[17] |

Experimental Protocol: Aqueous Heck Cross-Coupling of Halo-indoles

  • Catalyst Preparation: In a suitable reaction vessel, purge sodium tetrachloropalladate (5 mol%) and a water-soluble phosphine ligand (e.g., sulfonated SPhos, 12.5 mol%) with nitrogen and stir at room temperature for 15 minutes after adding a degassed 1:1 mixture of water and acetonitrile.[16]

  • Reagent Addition: Add the halo-indole (1.0 equiv), Na₂CO₃ (2.0 equiv), and the alkene (1.5 equiv).[16]

  • Reaction: Heat the reaction mixture at 80°C (conventional heating or microwave) for the required period, monitoring by TLC.[16]

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.[16]

Diagram: General Heck Reaction Troubleshooting

heck_troubleshooting start Low Yield in Heck Reaction check_catalyst Investigate Catalyst (Deactivation/Loading) start->check_catalyst optimize_ligand Optimize Phosphine Ligand check_catalyst->optimize_ligand optimize_base Screen Different Bases optimize_ligand->optimize_base check_halide Consider Aryl Halide Reactivity (I > Br > Cl) optimize_base->check_halide success Improved Yield check_halide->success

Troubleshooting workflow for low-yielding Heck reactions on indoles.

References

stability of 5-Methyl-1H-indole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-Methyl-1H-indole-2-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it is also crucial to protect the compound from light.[3][4] For long-term storage, maintaining a temperature of -20°C is recommended.[3]

Q2: Is this compound stable at room temperature?

Yes, the compound is generally considered stable under normal ambient conditions for short periods.[1] However, for prolonged storage, the recommended conditions mentioned in Q1 should be followed to minimize potential degradation.

Q3: How does pH affect the stability of this compound in solution?

The indole ring system is known to be sensitive to strongly acidic environments.[5] Under highly acidic conditions, protonation of the indole ring can occur, potentially leading to degradation. In basic solutions, the carboxylic acid group will be deprotonated, forming a carboxylate salt, which is generally stable. However, prolonged exposure to strong bases should be avoided.

Q4: Is this compound sensitive to light?

Yes, several sources indicate that this compound and related indole compounds are sensitive to light and should be stored protected from it.[3][4] Exposure to light, particularly UV light, can lead to photodegradation.

Q5: What are the known incompatibilities of this compound?

The compound should not be stored or mixed with strong oxidizing agents or strong bases.[2][3][4] The electron-rich indole nucleus is susceptible to oxidation.[5]

Q6: What are the potential degradation products of this compound?

Under harsh conditions, potential degradation can occur. Thermal decomposition at very high temperatures may lead to decarboxylation.[6] Oxidation can result in the formation of oxindoles and other oxidized species.[5][7] Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3][8]

Troubleshooting Guide

Issue Observed Possible Cause Troubleshooting Steps
Discoloration of solid compound (e.g., yellowing or browning) Exposure to light or air (oxidation).Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. For long-term storage, keep at -20°C.[3]
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation during sample preparation (e.g., use of a strongly acidic mobile phase).Ensure the mobile phase pH is within a stable range for the compound (mildly acidic to neutral is often suitable). Prepare solutions fresh and analyze them promptly.
Low yield in a reaction involving an oxidizing agent Degradation of the indole starting material.The indole ring is susceptible to oxidation.[5] Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize degradation of the this compound.
Precipitation of the compound from an aqueous solution pH is near the pKa of the carboxylic acid, leading to lower solubility of the neutral form.Adjust the pH of the solution. The compound will be more soluble in its deprotonated (carboxylate) form at a pH above its pKa.

Stability Summary

The following tables summarize the stability profile of this compound under different conditions based on available data for the compound and related indole structures.

Table 1: Stability Under Different Storage and Physical Conditions

Condition Stability Potential Degradation Products Recommendations
Solid State (Room Temp) Generally Stable[1]-Store in a tightly closed container in a dry, well-ventilated place.[1][2]
Elevated Temperature Stable up to its melting point (approx. 202-206°C).[6][9]Decarboxylation products at very high temperatures.[6]Avoid prolonged exposure to excessive heat.[1]
Light Exposure Sensitive[3][4]Photodegradation products.Store in light-protected containers (e.g., amber vials).[3][4]

Table 2: Stability in Solution

Condition Stability Potential Degradation Products Recommendations
Acidic pH (Strong Acid) Potentially Unstable[5]Acid-catalyzed degradation products.Use mildly acidic or neutral pH for solutions and mobile phases.
Neutral pH Generally Stable-Suitable for most applications.
Basic pH (Strong Base) Generally Stable (as carboxylate)-Avoid prolonged exposure to strong bases.
Presence of Oxidizing Agents Unstable[5]Oxidized species (e.g., oxindoles).[7]Avoid contact with strong oxidizing agents.[2][3][4] Use degassed solvents for stock solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study (General Guideline)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acidic (0.1 M HCl, 60°C) start->acid Expose aliquots to: base Basic (0.1 M NaOH, 60°C) start->base Expose aliquots to: oxidative Oxidative (3% H₂O₂, RT) start->oxidative Expose aliquots to: thermal Thermal (60°C in Solution) start->thermal Expose aliquots to: photolytic Photolytic (ICH Q1B light exposure) start->photolytic Expose aliquots to: sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acidic: Incubate an aliquot of the stock solution with 0.1 M HCl at 60°C.

    • Basic: Incubate an aliquot of the stock solution with 0.1 M NaOH at 60°C.

    • Oxidative: Incubate an aliquot of the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, typically with UV detection (monitoring at the λmax of the parent compound) and preferably coupled with a mass spectrometer (MS) for identification of degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Protocol 2: Photostability Testing according to ICH Q1B

This protocol provides a more detailed workflow for assessing the photostability of the solid compound and its formulation, following ICH Q1B guidelines.[10][11]

Photostability_Testing_ICH_Q1B cluster_samples Sample Preparation cluster_exposure Light Exposure (ICH Q1B Option II) cluster_analysis Analysis & Evaluation drug_substance Drug Substance (Solid) light_source Expose to: - Cool White Fluorescent Lamp - Near UV Lamp drug_substance->light_source dark_control Dark Control (wrapped in foil) drug_substance->dark_control drug_product Drug Product (e.g., in formulation) drug_product->light_source drug_product->dark_control analytical_testing Perform Analytical Tests (e.g., HPLC for potency, appearance, dissolution) light_source->analytical_testing dark_control->analytical_testing exposure_conditions Total Illumination: ≥ 1.2 million lux hours Total UV Energy: ≥ 200 watt hours/m² compare_results Compare Exposed vs. Dark Control analytical_testing->compare_results decision Assess Change Is it acceptable? compare_results->decision packaging If unacceptable, test in protective packaging decision->packaging No

Caption: Decision workflow for ICH Q1B photostability testing.

Methodology:

  • Sample Preparation: Prepare samples of the solid this compound and, if applicable, the drug product containing it. For each, prepare a corresponding dark control sample by wrapping it securely in aluminum foil.

  • Light Exposure:

    • Place the samples and dark controls in a calibrated photostability chamber.

    • Expose the samples to a light source that meets ICH Q1B Option II specifications, which includes a combination of cool white fluorescent and near-UV lamps.[10][11]

    • The exposure should achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

  • Analysis: After the exposure is complete, analyze both the light-exposed and dark control samples for relevant quality attributes. This typically includes:

    • Visual appearance (discoloration).

    • Assay for the active substance (e.g., by HPLC) to determine the extent of degradation.

    • Purity/related substances testing to identify and quantify any photodegradation products.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark control. If significant changes are observed, the substance is considered photolabile. If the drug product shows unacceptable changes, further testing in progressively more protective packaging is warranted.

References

Technical Support Center: Fischer Indole Synthesis of 5-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered when synthesizing 5-Methyl-1H-indole-2-carboxylic acid from 4-methylphenylhydrazine and pyruvic acid.

Frequently Asked Questions (FAQs)

Q1: What is the main reaction pathway for the Fischer indole synthesis of this compound?

The synthesis involves the acid-catalyzed reaction of 4-methylphenylhydrazine with pyruvic acid.[1][2] The key steps in the mechanism are:

  • Hydrazone Formation: 4-methylphenylhydrazine and pyruvic acid condense to form the corresponding phenylhydrazone.[2][3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').[3][4]

  • [1][1]-Sigmatropic Rearrangement: This is the critical, irreversible step where the N-N bond is cleaved and a C-C bond is formed.[1][3]

  • Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization and then eliminates a molecule of ammonia to form the stable, aromatic indole ring.[2][4]

Q2: I am observing a very low yield of the desired indole. What are the most common causes?

Low yields in this synthesis can stem from several factors. The reaction is known to be sensitive to temperature, acid strength, and the electronic properties of the substituents.[5][6] Key causes include:

  • Suboptimal Reaction Conditions: Incorrect temperature or acid catalyst concentration can either slow the reaction down or promote side reactions.[7]

  • N-N Bond Cleavage: The electron-donating methyl group on the phenylhydrazine can weaken the N-N bond, leading to a competing side reaction that cleaves this bond instead of the desired cyclization.[5][6][8]

  • Purity of Starting Materials: Impurities in the 4-methylphenylhydrazine or pyruvic acid can introduce unwanted side reactions.[5]

  • Decomposition: High temperatures or overly strong acidic conditions can lead to the formation of intractable tars and polymers, reducing the yield of the isolated product.[7]

Q3: My analysis shows the presence of 4-methylaniline as a major byproduct. Why is this happening and how can it be minimized?

The formation of 4-methylaniline is a direct result of a well-known side reaction involving the cleavage of the N-N bond in the ene-hydrazine intermediate.[5][8] This pathway competes directly with the productive[1][1]-sigmatropic rearrangement. Electron-donating groups, such as the methyl group on your starting material, can stabilize intermediates that favor this cleavage.[5][9]

Strategies to minimize this side reaction include:

  • Milder Reaction Conditions: Try using a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) instead of strong mineral acids or polyphosphoric acid (PPA).[6]

  • Lower Temperature: Running the reaction at the lowest effective temperature can favor the desired cyclization pathway.[6]

Q4: The reaction mixture turned into a dark, tarry mess, making product isolation difficult. What causes this and how can I prevent it?

Tar and polymer formation is a common issue in Fischer indole synthesis, often caused by the strongly acidic and high-temperature conditions.[7] Pyruvic acid itself can also be prone to decomposition or self-condensation under these conditions.

To prevent tar formation:

  • Optimize Temperature: Avoid excessively high temperatures. The optimal temperature depends on the substrate and catalyst and may require systematic optimization.[7]

  • Select the Right Catalyst: A catalyst that is too strong can cause decomposition.[7] Experiment with a range of Brønsted or Lewis acids to find the most effective one for your specific reaction.[1][5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to colored impurities and degradation.[6]

Troubleshooting Guide

This guide summarizes common issues, their probable causes, and suggested solutions to optimize the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inappropriate acid catalyst (too weak or too strong).[5][7] 2. Sub-optimal temperature (too low or too high).[5] 3. Impure starting materials.[5] 4. Competing N-N bond cleavage side reaction.[6][8]1. Screen various acid catalysts (e.g., PPA, H₂SO₄, p-TsOH, ZnCl₂).[1][5] 2. Systematically vary the reaction temperature and time while monitoring with TLC. 3. Ensure the purity of 4-methylphenylhydrazine and pyruvic acid. 4. Use milder reaction conditions (lower temperature, milder acid) to disfavor cleavage.[6]
Excessive Tar/Polymer Formation 1. Reaction temperature is too high.[7] 2. Acid catalyst is too concentrated or too strong.[7] 3. Extended reaction time.1. Lower the reaction temperature. 2. Use a milder acid catalyst or reduce the concentration of the current one. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Major 4-methylaniline Byproduct 1. N-N bond cleavage is favored due to the electron-donating methyl group.[5][8] 2. Harsh reaction conditions (high temperature, strong acid).1. Employ milder reaction conditions.[6] 2. Consider a different synthetic route if this side reaction cannot be suppressed.
Difficult Product Purification 1. Presence of tarry materials.[7] 2. Multiple closely-related byproducts. 3. Product is insoluble or unstable in the chosen solvent.1. Optimize the reaction to prevent tar formation. 2. For work-up, quench the reaction by pouring it onto ice-water before neutralization and extraction.[7] 3. Purify the crude product by column chromatography or recrystallization.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a general procedure and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylhydrazine (1.0 eq.) to a suitable solvent (e.g., ethanol, glacial acetic acid).

    • Slowly add pyruvic acid (1.0-1.1 eq.) to the solution while stirring.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone intermediate. Formation can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Eaton's reagent) to the reaction mixture. Note: This step can be highly exothermic.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it with stirring.

    • Monitor the progress of the reaction by TLC until the hydrazone intermediate is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice or into a beaker of cold water. This will precipitate the crude product and dilute the acid.

    • Neutralize the mixture carefully with a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is neutral or slightly basic.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Fischer_Indole_Synthesis_Pathway Main Reaction Pathway Start 4-methylphenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Acid (cat) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Product 5-Methyl-1H-indole- 2-carboxylic acid Aminal->Product - NH₃

Caption: Main reaction pathway for the Fischer indole synthesis.

Side_Reaction_Pathway N-N Bond Cleavage Side Reaction Enamine Ene-hydrazine Intermediate DesiredPath [3,3]-Sigmatropic Rearrangement Enamine->DesiredPath Desired Pathway SidePath Heterolytic N-N Bond Cleavage Enamine->SidePath Side Reaction (favored by EDG, high temp) DesiredProduct → Indole Product DesiredPath->DesiredProduct SideProduct 4-methylaniline + Other Fragments SidePath->SideProduct

Caption: Competing pathway leading to the formation of byproducts.

Troubleshooting_Workflow Troubleshooting Workflow Start Start Experiment Problem Low Yield or Excessive Byproducts? Start->Problem CheckTarry Is Mixture Tarry? Problem->CheckTarry Yes ActionPurity Check Purity of Starting Materials Problem->ActionPurity No CheckAniline 4-methylaniline Byproduct Present? CheckTarry->CheckAniline No ActionTempAcid Reduce Temperature & Use Milder Acid Catalyst CheckTarry->ActionTempAcid Yes ActionMilder Use Milder Conditions (Temp, Acid) CheckAniline->ActionMilder Yes Failure Still Low Yield CheckAniline->Failure No Success Improved Yield ActionTempAcid->Success ActionMilder->Success ActionPurity->Failure

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: HPLC Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing in the chromatogram of my basic indole compound?

A1: Peak tailing for basic indole compounds is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1][2][3] These interactions lead to a distorted peak shape where the latter half of the peak is broader than the front half.[4]

To address this, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) can suppress the ionization of the silanol groups, thereby reducing their interaction with your basic compound.[1][5] Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[1]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]

  • Use a Deactivated Column: Employ a column with end-capping or a polar-embedded phase.[3] End-capping blocks the residual silanol groups, while polar-embedded phases provide shielding.[3]

Q2: My indole compound appears to be degrading during analysis, leading to unexpected peaks. What could be the cause?

A2: Indole compounds can be sensitive to degradation under certain analytical conditions.[6] The appearance of unexpected or split peaks can be an indication of on-column degradation or instability in your sample solution.[6]

Potential causes and troubleshooting steps include:

  • Acid-Catalyzed Degradation: Some indoles, like indole-3-carbinol, are prone to oligomerization in acidic conditions, which can be present in the mobile phase.[6]

  • Oxidation: Indole compounds can oxidize in the sample vial or during the analytical run.[6] To mitigate this, always prepare solutions fresh and consider using amber vials or protecting your samples from light.[6]

  • Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and may be mistaken for degradation.[6]

  • Analyte Stability Check: To determine if the issue is with your method or the sample stability, prepare a fresh standard and inject it immediately. If the problem persists, the analytical method is the likely cause.[6]

Q3: I'm seeing two peaks for my Indole-3-pyruvic acid (IPA) standard. Is this normal?

A3: Yes, it is not uncommon to observe two peaks for an Indole-3-pyruvic acid (IPA) standard. IPA can exist in equilibrium between its keto and enol tautomeric forms.[7] These two isomers can be separated under certain HPLC conditions, resulting in two distinct peaks.[7] The ratio of these tautomers can be influenced by the solvent, pH, and temperature.[7]

To obtain a single peak, you can try to shift the equilibrium to favor one form:

  • Adjust Column Temperature: Increasing the column temperature can sometimes cause the two peaks to merge into a single, sharper peak by accelerating the interconversion between the tautomers.[7]

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase to a range where one tautomer is more stable can also result in a single peak.[7]

Q4: What are the best practices for storing indole compounds to ensure their stability?

A4: To maintain the integrity of your indole compounds, proper storage is crucial. For optimal stability, they should be stored as a dry powder in a cool, dark, and dry place.[7] If you need to store them in solution, it is best to prepare them fresh before use.[7] For necessary longer-term storage of solutions, keep them at low temperatures (e.g., -20°C or -80°C) and always protect them from light by using amber vials or wrapping them in aluminum foil.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

Peak tailing can significantly impact the accuracy of quantification. This workflow will guide you through a systematic approach to diagnose and resolve this issue.

Start Peak Tailing Observed AllPeaks Does tailing affect all peaks? Start->AllPeaks Systemic Systemic Issue AllPeaks->Systemic Yes AnalyteSpecific Analyte-Specific Issue AllPeaks->AnalyteSpecific No CheckVolume Check for extra-column volume (tubing, fittings) Systemic->CheckVolume CheckColumn Inspect for column void or contamination Systemic->CheckColumn OptimizePH Optimize mobile phase pH AnalyteSpecific->OptimizePH Secondary Consider secondary silanol interactions AnalyteSpecific->Secondary Overload Evaluate sample overload and solvent effects AnalyteSpecific->Overload Improved Peak Shape Improved CheckVolume->Improved CheckColumn->Improved OptimizePH->Improved Secondary->Improved Overload->Improved

Caption: Troubleshooting workflow for HPLC peak tailing.

Guide 2: Investigating Indole Compound Degradation

This guide provides a structured approach to identifying the root cause of degradation of your indole compounds during storage or analysis.

Start Suspected Compound Degradation (Unexpected Peaks, Signal Loss) CheckStorage Review Storage Conditions (Light, Temp, Air Exposure) Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes CheckMethod Investigate Analytical Method CheckStorage->CheckMethod No OptimizeStorage Optimize storage: - Store in cool, dark, dry place - Use amber vials - Prepare fresh solutions ImproperStorage->OptimizeStorage CheckFreshSample Analyze freshly prepared sample CheckMethod->CheckFreshSample MethodIssue Method-Induced Degradation CheckMobilePhase Check mobile phase pH and solvent composition MethodIssue->CheckMobilePhase CheckColumnInteraction Evaluate on-column stability MethodIssue->CheckColumnInteraction Stable Compound is Stable OptimizeStorage->Stable ProblemPersists Problem Persists? CheckFreshSample->ProblemPersists ProblemPersists->MethodIssue Yes ProblemPersists->Stable No CheckMobilePhase->Stable CheckColumnInteraction->Stable

Caption: Workflow for troubleshooting indole compound degradation.

Data & Protocols

Table 1: Common HPLC Conditions for Indole Compound Analysis
ParameterTypical SettingNotes
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)A high-resolution column is recommended.[7][8]
Mobile Phase A 0.1% Formic Acid in WaterThe pH of the mobile phase is critical for controlling the ionization of both the analyte and residual silanols.[7][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.[7][8]
Gradient Linear gradient from low to high %BGradient elution is often more effective for separating complex mixtures of indoles than isocratic methods.[7][9]
Flow Rate 0.3 - 1.0 mL/minLowering the flow rate can sometimes improve resolution.[7][9]
Column Temp. 25 - 30 °CMaintaining a constant and optimized temperature improves reproducibility.[7][9]
Detection UV/Vis or PDA (e.g., 280 nm)Fluorescence detection can also be used for enhanced sensitivity for some indoles.[10][11]
Injection Vol. 10 µLReducing injection volume can help with column overload issues.[1]
Protocol 1: Sample Preparation from Plant Tissues for Indole-3-Pyruvic Acid (IPA) Analysis

This protocol is adapted for the extraction of IPA and its derivatives from plant tissues.[12]

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Methanol (HPLC grade)

  • 1 M HCl

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using the mortar and pestle.

  • Add methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a slurry.

  • Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. The pellet can be re-extracted with methanol for better recovery.

  • Acidify the pooled supernatant to a pH of 2.5 with 1 M HCl.

  • Partition the acidified extract twice with an equal volume of ethyl acetate.

  • Collect the upper organic phase and evaporate it to dryness using a rotary evaporator at 35°C.

  • Dissolve the dried extract in a known volume of methanol (e.g., 100 µL) and filter it through a 0.45 µm syringe filter before injecting it into the HPLC.[12]

Protocol 2: Derivatization of Indole-3-Pyruvic Acid (IPA) for Enhanced Stability

Derivatization can be a useful strategy to stabilize the IPA molecule and improve its chromatographic properties.[7]

Materials:

  • Dried sample extract (from Protocol 1)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Heating block or water bath

  • Nitrogen gas stream

Procedure:

  • To the dried sample extract, add a solution of hydroxylamine hydrochloride in pyridine.

  • Heat the mixture at 60-80°C for 30-60 minutes to form the IPA-oxime derivative.

  • Evaporate the pyridine under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for HPLC analysis.[12]

References

Technical Support Center: Overcoming Poor Solubility of Indole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for handling the poor aqueous solubility of indole-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: My indole-based inhibitor precipitates immediately upon dilution into my aqueous assay buffer. What is the most likely cause and the first step to fix it?

A1: The most common cause is that the final concentration of your inhibitor exceeds its maximum solubility in the assay buffer. The small amount of organic solvent from your stock solution is no longer sufficient to keep it dissolved.

First Steps:

  • Visual Inspection: Confirm that your stock solution is clear and free of precipitates before dilution.

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[1]

  • Optimize Dilution: When diluting the stock, add it to the assay buffer while vortexing vigorously to ensure rapid and even dispersion, minimizing localized high concentrations that can trigger precipitation.[1]

Q2: What are the primary formulation strategies I can use to increase the solubility of my indole compound without chemically modifying it?

A2: Several formulation strategies can enhance solubility. The choice depends on the compound's properties and the experimental system's constraints.[2][3]

  • Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or PEG 300 can significantly increase solubility.[1][4] It is critical to ensure the final co-solvent concentration is low enough (often <0.5%) to avoid affecting enzyme activity or cell viability.[1]

  • pH Adjustment: For indole derivatives with ionizable functional groups, adjusting the pH of the buffer can increase solubility.[2][4] For instance, acidic drugs are more soluble at higher pH, and basic drugs are more soluble at lower pH.[5]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior.[2] They can encapsulate the poorly soluble indole compound (the "guest"), increasing its apparent solubility in water.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[4] This is effective but requires careful selection to ensure the surfactant doesn't denature the target enzyme.

  • Nanotechnology Approaches: Formulating the compound into nanoparticles or nanosuspensions dramatically increases the surface area, which can lead to a higher dissolution rate and saturation solubility.[8][9][10] This is a more advanced technique generally used in later-stage development.[11]

Q3: How can I chemically modify my indole inhibitor to improve its solubility?

A3: Chemical modification involves altering the molecule's structure to be more hydrophilic.

  • Salt Formation: For indole derivatives with acidic or basic centers, converting them into a salt is a highly effective method for increasing solubility and dissolution rates.[2][5] This is often one of the first approaches considered in drug development.[5]

  • Prodrugs: A prodrug strategy involves attaching a hydrophilic promoiety to the inhibitor. This moiety is designed to be cleaved in vivo or under specific assay conditions to release the active parent drug. Phosphate esters are a common choice to enhance aqueous solubility.[12]

  • Introduction of Polar Functional Groups: Strategically adding polar groups (e.g., -OH, -COOH, -NH2) to the indole scaffold can increase its hydrophilicity and hydrogen bonding capacity with water.[13] For example, introducing a carboxyl group has been shown to increase the water-solubility of indigo and indirubin significantly.[13]

Q4: How does poor solubility create artifacts or lead to inaccurate results in my enzyme inhibition assays?

A4: Poor solubility is a major source of error in bioassays.[14]

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high (less potent) IC50 value.[15]

  • Inconsistent Results: The amount of precipitation can vary between experiments, leading to poor reproducibility.[1]

  • Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that may non-specifically inhibit the enzyme, leading to false-positive results.

  • Assay Interference: Undissolved particles can interfere with detection methods, particularly those based on fluorescence or absorbance, by scattering light.[14]

Troubleshooting Guides

Guide 1: Troubleshooting Compound Precipitation in an In Vitro Assay

This guide provides a step-by-step workflow for diagnosing and resolving compound precipitation during an experiment.

Symptom Probable Cause Recommended Solution
No visible pellet/precipitate after centrifugation of stock solution. The compound may have very low solubility from the start, or the initial sample was degraded or of low quantity.[16]If possible, repeat the synthesis or purification. Consider pre-dissolving in a stronger organic solvent before making the final stock.
Precipitate observed after diluting stock into aqueous buffer. The final concentration exceeds the compound's aqueous solubility.[1] The buffer components (e.g., salts, pH) are promoting precipitation.1. Lower the final assay concentration.[1]2. Increase the percentage of co-solvent (e.g., DMSO) if the assay tolerates it.3. Add the compound to the buffer with vigorous vortexing.[1]4. Evaluate buffer pH and ionic strength.
Assay signal is low or inconsistent across replicates. Micro-precipitation or aggregation is occurring, which may not be visible.[17]1. Perform a kinetic solubility test (see protocol below) to determine the solubility limit in your specific buffer.[14]2. Include a solubility-enhancing excipient like HP-β-Cyclodextrin.[4]3. Centrifuge the assay plate before reading to pellet any precipitate that could interfere with detection.
IC50 value is much higher than expected or varies significantly between runs. The effective concentration of the inhibitor is lower and more variable than the nominal concentration due to precipitation.[15]1. Confirm the solubility limit and ensure your entire dose-response curve is below this limit.2. Reformulate the compound using a co-solvent system or cyclodextrin complexation to ensure it remains in solution.

Workflow for Troubleshooting Solubility Issues

G start Precipitation Observed in Assay check_stock 1. Check Stock Solution (Visual, Centrifuge) start->check_stock stock_ok Stock is Clear check_stock->stock_ok Pass stock_bad Precipitate in Stock check_stock->stock_bad Fail check_conc 2. Verify Final Concentration vs. Known Solubility conc_high Concentration > Solubility check_conc->conc_high Likely conc_ok Concentration < Solubility check_conc->conc_ok Unlikely reformulate 3. Reformulate or Modify Assay Conditions solve_buffer Action: Add Co-solvent, Use Cyclodextrin, Adjust pH reformulate->solve_buffer stock_ok->check_conc solve_stock Action: Re-dissolve, Use stronger solvent, Filter stock_bad->solve_stock solve_conc Action: Lower Assay Concentration conc_high->solve_conc conc_ok->reformulate end_node Problem Resolved solve_stock->end_node solve_conc->end_node solve_buffer->end_node

Caption: A logical workflow for troubleshooting precipitation.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble drugs, applicable to indole-based inhibitors.

Technique Principle Typical Application Advantages Limitations
Co-solvency [2][4]Reduces the polarity of the solvent (water) making it more favorable for lipophilic compounds.In vitro assays, early-stage formulation.Simple to implement, effective for many compounds.Potential for solvent toxicity or enzyme inhibition at higher concentrations.[1]
pH Modification [2][4]Ionizes the drug, increasing its interaction with polar water molecules.Compounds with acidic or basic functional groups.Highly effective, can produce dramatic solubility increases.Only applicable to ionizable compounds; risk of chemical instability at pH extremes.
Cyclodextrin Complexation [2][6]Encapsulates the hydrophobic drug within a host molecule, presenting a hydrophilic exterior.In vitro and in vivo studies.High loading capacity, improves stability, low toxicity (for derivatives like HP-β-CD).Can be expensive; competition with other molecules for the cavity.[7]
Solid Dispersion [3][5]Disperses the drug in a hydrophilic carrier matrix, often in an amorphous state.Oral dosage form development.Significantly enhances dissolution rate and bioavailability.[3]Amorphous forms can be physically unstable and revert to a less soluble crystalline form.[12]
Particle Size Reduction [2][9]Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Nanosuspensions for oral or injectable formulations.Applicable to most compounds, enhances dissolution velocity.[9]Micronization may not increase equilibrium solubility; nanosuspensions can be complex to stabilize.[2]
Salt Formation [2][5]Converts the drug into an ionic salt form, which is typically more soluble in water.Drug development for ionizable compounds.Common, effective, and cost-efficient method.[5]Not applicable to neutral compounds; requires a suitable counter-ion.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput assay determines the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock.[14]

  • Prepare Stock Solution: Create a high-concentration stock solution of your indole inhibitor (e.g., 10 mM) in 100% DMSO.

  • Prepare Assay Plate: Add 98 µL of your chosen aqueous assay buffer to each well of a clear 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row. This creates a 200 µM top concentration with 2% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours, allowing the system to equilibrate.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is the concentration at which the signal begins to rise significantly above the background, indicating the formation of a precipitate.

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin

This protocol describes how to prepare a stock solution of an indole inhibitor using cyclodextrin to enhance solubility.

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of the indole inhibitor to HP-β-Cyclodextrin. This can be optimized.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the aqueous buffer. Gentle heating (40-50°C) and vortexing can aid dissolution.

  • Add Inhibitor: Weigh the indole inhibitor and add it as a solid powder directly to the HP-β-CD solution.

  • Complexation: Tightly seal the container and place it on a shaker or rotator. Incubate at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any remaining undissolved compound.

  • Final Stock: Carefully collect the supernatant. This is your clear, solubility-enhanced stock solution. The concentration can be precisely determined using HPLC with a standard curve.

Visualizations

Strategy Selection for Solubility Enhancement

G cluster_formulation cluster_chem_mod start Poorly Soluble Indole Inhibitor q_modify Is chemical modification an option? start->q_modify formulation Formulation Strategies (No Chemical Change) q_modify->formulation No chem_mod Chemical Modification (Alter Scaffold) q_modify->chem_mod Yes co_solvent Co-solvents (DMSO, Ethanol) formulation->co_solvent ph_adjust pH Adjustment formulation->ph_adjust cyclo Cyclodextrins formulation->cyclo nano Nanoparticles formulation->nano salt Salt Formation chem_mod->salt prodrug Prodrug Approach chem_mod->prodrug add_polar Add Polar Groups (-COOH, -OH) chem_mod->add_polar

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Inclusion

Caption: Encapsulation of a lipophilic indole by a cyclodextrin.

References

Technical Support Center: Optimization of Catalytic Asymmetric Hydrogenation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the catalytic asymmetric hydrogenation of indoles.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the optimization of catalytic asymmetric hydrogenation of indoles, providing potential causes and actionable solutions in a question-and-answer format.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.

TroubleshootingFlowchart Troubleshooting Workflow for Indole Hydrogenation start Problem Observed low_ee Low Enantioselectivity (ee) start->low_ee low_yield Low Yield / Incomplete Conversion start->low_yield side_reactions Side Reactions / Poor Selectivity start->side_reactions cause_ee1 Suboptimal Ligand/Metal Combination low_ee->cause_ee1 Potential Causes cause_ee2 Incorrect Solvent low_ee->cause_ee2 Potential Causes cause_ee3 Temperature or Pressure Not Optimized low_ee->cause_ee3 Potential Causes cause_ee4 Inappropriate Additive (Acid/Base) low_ee->cause_ee4 Potential Causes cause_yield1 Catalyst Deactivation/Poisoning low_yield->cause_yield1 Potential Causes cause_yield2 Poor Substrate Reactivity low_yield->cause_yield2 Potential Causes cause_yield3 Insufficient Hydrogen Pressure/Time low_yield->cause_yield3 Potential Causes cause_yield4 Air/Moisture Contamination low_yield->cause_yield4 Potential Causes cause_side1 Over-reduction to Octahydroindole side_reactions->cause_side1 Potential Causes cause_side2 Substrate Polymerization (Acid-catalyzed) side_reactions->cause_side2 Potential Causes sol_ligand Screen Chiral Ligands (e.g., Bisphosphines, N,P Ligands) cause_ee1->sol_ligand Solution sol_solvent Screen Solvents (e.g., DCM, TFE, Hexane) cause_ee2->sol_solvent Solution sol_conditions Vary Temperature and H2 Pressure cause_ee3->sol_conditions Solution sol_additive Screen Brønsted/Lewis Acids or Bases cause_ee4->sol_additive Solution sol_catalyst Increase Catalyst Loading or Use Additives (e.g., 4Å MS) cause_yield1->sol_catalyst Solution sol_inert Ensure Rigorous Inert Atmosphere (Glovebox/Schlenk) cause_yield1->sol_inert Also consider... sol_substrate Modify N-Protecting Group or Use Activating Additive (Acid) cause_yield2->sol_substrate Solution cause_yield3->sol_conditions Solution cause_yield4->sol_inert Solution sol_overreduce Lower H2 Pressure and Catalyst Loading cause_side1->sol_overreduce Solution sol_polymer Optimize Acid Concentration; Use Water as Solvent to Sequester Iminium Ion cause_side2->sol_polymer Solution

Caption: A decision tree for troubleshooting common issues in catalytic asymmetric indole hydrogenation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low enantioselectivity (ee). What are the primary factors to investigate?

A: Low enantioselectivity is a common issue that often requires multi-parameter optimization. Key factors include:

  • Catalyst System: The choice of metal precursor and chiral ligand is critical. Different ligand families, such as chiral bisphosphines (e.g., H8-BINAP, PhTRAP) or N,P ligands (e.g., SpinPHOX), exhibit varying performance depending on the substrate.[1][2] Screening a library of ligands is often the first step.

  • Solvent: The reaction solvent can significantly influence enantioselectivity. For instance, in the Pd-catalyzed hydrogenation of 2-methylindole, a mixture of DCM/TFE was found to be optimal.[3] Solvents like hexane have also proven effective in certain Ru-catalyzed systems.[4]

  • Additives: The presence of additives, such as a Brønsted acid or a base, can be crucial. For some Pd-catalyzed systems, a Brønsted acid like TsOH·H₂O is necessary to activate the indole substrate by forming an iminium ion intermediate.[3][5] Conversely, certain Rh-PhTRAP catalysts require a base (e.g., Cs₂CO₃) to achieve high enantioselectivity.[2]

  • Temperature and Pressure: These parameters can have a non-linear effect on ee. While higher temperatures may increase reaction rates, they can also lead to a decrease in enantioselectivity.[3] A systematic evaluation of both temperature and hydrogen pressure is recommended.

Q2: The reaction has stalled, resulting in low conversion or yield. What are the likely causes?

A: Incomplete conversion can stem from several issues:

  • Catalyst Deactivation: The indoline product, being a cyclic secondary amine, can act as a poison to the metal catalyst, hindering the reaction's progress.[5] Unprotected indole nitrogens can also lead to catalyst deactivation.[1]

  • Inhibitors: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Insufficient Activation: Unprotected or electron-rich indoles are highly resonance-stabilized and difficult to hydrogenate.[5] Activation with a Brønsted acid to disrupt the aromaticity is often required.[3][5]

  • Poor Catalyst Solubility or Activity: The chosen catalyst may not be sufficiently active under the reaction conditions. Increasing catalyst loading or adding solid supports like 4 Å molecular sieves, which can promote catalyst stability and activity, may improve yields.[4][6]

Q3: I am observing significant side products. How can I improve selectivity?

A: The formation of side products is typically due to over-reduction or substrate polymerization.

  • Over-reduction: Indolines can sometimes be further hydrogenated to octahydroindoles.[5] This is particularly problematic for highly activated substrates. To mitigate this, reducing the hydrogen pressure and catalyst loading can improve selectivity for the desired indoline.[5]

  • Polymerization: In the presence of acid activators, indoles, especially 2-substituted ones, are prone to polymerization.[5] This can be suppressed by carefully optimizing the acid concentration or by using a biphasic solvent system like water, which can solvate and stabilize the reactive iminium ion intermediate, preventing it from reacting with other indole molecules.[5]

Q4: Why is the hydrogenation of unprotected N-H indoles so challenging?

A: Unprotected indoles present several challenges:

  • Catalyst Deactivation: The N-H group can interact with the metal center, leading to catalyst deactivation or inhibition.[1] This is why many successful protocols involve N-protected indoles (e.g., N-Boc, N-acetyl).[2][7]

  • Aromatic Stability: The indole ring is highly aromatic and requires activation to undergo hydrogenation.[5]

  • Activation Strategy: A common and effective strategy is the use of a Brønsted acid. The acid protonates the indole at the C3 position, forming a reactive iminium ion that disrupts the aromaticity and is readily hydrogenated.[3][5] The combination of a palladium catalyst with an acid activator was a breakthrough for the asymmetric hydrogenation of simple unprotected indoles.[3]

Q5: How do I determine the enantiomeric excess (ee) of my product?

A: The standard method for determining the enantiomeric excess of chiral indolines is through chiral High-Performance Liquid Chromatography (HPLC).[4][8] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the ee. Other methods include chiral gas chromatography (GC) and spectroscopic techniques like Circular Dichroism (CD), though HPLC is the most common in this context.[9][10]

Comparative Data on Catalytic Systems

The selection of an appropriate catalyst is paramount for success. The tables below summarize the performance of various catalytic systems for the asymmetric hydrogenation of representative indole substrates.

Table 1: Catalytic Systems for 2-Substituted Indoles
Catalyst PrecursorChiral LigandN-Protecting GroupSubstrateAdditiveSolventYield (%)ee (%)Ref
Pd(OCOCF₃)₂(R)-H₈-BINAPNone2-MethylindoleTsOH·H₂ODCM/TFE>9991[3]
[Rh(nbd)₂]SbF₆(S,S)-PhTRAPAcetyl2-MethylindoleCs₂CO₃Toluene9795[2]
[Ir(cod)Cl]₂(S)-SpinPHOXBoc2-Phenylindole-Toluene>9999[1]
[Ir(cod)Cl]₂Josiphos L7Boc2-Methyl-3-CH₂OH-indole-CH₂Cl₂9598[1]
Table 2: Catalytic Systems for 3-Substituted and 2,3-Disubstituted Indoles
Catalyst PrecursorChiral LigandN-Protecting GroupSubstrateAdditiveSolventYield (%)ee (%)Ref
[Rh(nbd)₂]SbF₆(R,R)-PhTRAPTosyl3-MethylindoleCs₂CO₃Toluene>9998[2]
Pd(OCOCF₃)₂(R)-H₈-BINAPNone2,3-DimethylindoleTsOH·H₂ODCM/TFE>9992 (cis)[3]
Ru-NHC Complex(R,R)-SINpEtBoc3-Methylindole4Å MSn-Hexane9495[4][6]
Ir-ZhaoPhosZhaoPhosNone2-Aryl-3-Alkyl IndolesBrønsted Acid-75-9986-99[11]

Detailed Experimental Protocols

This section provides a generalized, representative protocol for performing a catalytic asymmetric hydrogenation of an N-protected indole on a laboratory scale.

Experimental Workflow Diagram

ExperimentalWorkflow prep 1. Catalyst & Reagent Preparation setup 2. Reactor Assembly (Inert Atmosphere) prep->setup charge 3. Charge Reactor (Substrate, Solvent, Additives) setup->charge catalyst_add 4. Add Catalyst Solution (via Syringe) charge->catalyst_add purge 5. Purge with H₂ Gas (3x) catalyst_add->purge react 6. Pressurize with H₂ and React (Stirring, Temp Control) purge->react monitor 7. Monitor Reaction (TLC, GC, or HPLC) react->monitor monitor->react Incomplete workup 8. Depressurize & Work-up (Vent, Quench, Extract) monitor->workup Complete purify 9. Purification (Column Chromatography) workup->purify analyze 10. Analysis (NMR, Chiral HPLC for ee) purify->analyze

Caption: A typical experimental workflow for catalytic asymmetric hydrogenation of indoles.

Materials and Reagents
  • Indole Substrate (N-protected)

  • Metal Precursor (e.g., [Ir(cod)Cl]₂, Pd(OCOCF₃)₂)

  • Chiral Ligand (e.g., SpinPHOX, H₈-BINAP)

  • Anhydrous, Degassed Solvent (e.g., Toluene, DCM, Hexane)

  • Additive (if required, e.g., TsOH·H₂O, Cs₂CO₃)

  • High Purity Hydrogen Gas

  • Standard Schlenk Line or Glovebox Equipment

  • High-Pressure Hydrogenation Reactor or Autoclave

  • Magnetic Stirrer with Heating Plate

Catalyst Preparation (In-situ)

All manipulations should be performed under a strict inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques.

  • In a Schlenk flask, dissolve the metal precursor (e.g., [Ir(cod)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., 2.2 mol%) in a minimal amount of anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution is the active catalyst.

Asymmetric Hydrogenation Procedure
  • Reactor Setup: Place the indole substrate (1.0 equiv) and any solid additives into a glass liner designed for the autoclave. Transfer the glass liner into the stainless-steel autoclave.

  • Solvent Addition: Add the bulk of the anhydrous, degassed solvent to the reactor via cannula or syringe.

  • Seal and Purge: Seal the autoclave. Connect it to a dual vacuum/inert gas manifold. Evacuate the reactor and backfill with inert gas. Repeat this cycle three times to ensure an inert internal atmosphere.

  • Catalyst Transfer: Transfer the freshly prepared catalyst solution from the Schlenk flask to the autoclave via a gas-tight syringe or cannula.

  • Hydrogen Purge: Disconnect the inert gas line and carefully connect the high-purity hydrogen gas line. Pressurize the reactor to ~5 bar with H₂, then carefully vent. Repeat this purge cycle three times to replace the inert gas with hydrogen.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar). Begin vigorous stirring and, if required, heat the reactor to the target temperature.

  • Monitoring: Allow the reaction to proceed for the specified time (e.g., 12-48 hours). The reaction progress can be monitored by periodically taking small aliquots (after cooling and depressurizing) for analysis by TLC, GC, or HPLC.

Work-up and Analysis
  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Quenching: Purge the reactor with inert gas. Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification: Concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the chiral indoline by analysis on a chiral HPLC column.[4][8]

References

Validation & Comparative

A Comparative Analysis of NMR Spectral Data for 5-Methyl-1H-indole-2-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a comparative analysis of 1H and 13C NMR spectral data for 5-Methyl-1H-indole-2-carboxylic acid against its parent compound, Indole-2-carboxylic acid, and a 5-methoxy substituted analog. This guide includes tabulated spectral data and standardized experimental protocols to support structural elucidation and characterization in drug development and chemical research.

This guide presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and two key structural analogs: Indole-2-carboxylic acid and 5-Methoxy-1H-indole-2-carboxylic acid. The data, acquired in deuterated dimethyl sulfoxide (DMSO-d6), is organized to highlight the influence of substituents at the C-5 position of the indole ring on the chemical shifts of proton and carbon nuclei.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and its selected alternatives. The data facilitates the direct comparison of spectral features, aiding in the structural verification and purity assessment of these compounds.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d6)

PositionThis compound[1]Indole-2-carboxylic acid5-Methoxy-1H-indole-2-carboxylic acid[2]
N1-H 11.70 (s)11.80 (s)11.60 (s)
C3-H 7.08 (s)7.14 (s)7.05 (d, J=2.1 Hz)
C4-H 7.41 (s)7.67 (d)7.37 (d, J=8.9 Hz)
C6-H 7.02 (d)7.14 (t)6.93 (dd, J=8.9, 2.5 Hz)
C7-H 7.35 (d)7.48 (d)7.11 (d, J=2.5 Hz)
5-CH₃ 2.37 (s)--
5-OCH₃ --3.77 (s)
COOH 13.00 (s)13.00 (s)12.90 (s)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d6)

PositionThis compoundIndole-2-carboxylic acid5-Methoxy-1H-indole-2-carboxylic acid
C2 129.2128.9129.4
C3 106.9107.8103.1
C3a 128.3127.3127.9
C4 123.8122.4113.8
C5 130.6120.4154.2
C6 120.8124.7114.5
C7 112.6113.0102.5
C7a 135.9137.7132.6
5-CH₃ 21.5--
5-OCH₃ --55.7
COOH 163.5163.3163.5

Structure-Spectrum Correlation

The following diagram illustrates the assigned ¹H and ¹³C NMR chemical shifts for the target molecule, this compound, providing a clear visual correlation between the molecular structure and its spectral data.

5_Methyl_1H_indole_2_carboxylic_acid_NMR This compound NMR Data (DMSO-d6) cluster_mol cluster_h1 ¹H NMR (ppm) cluster_c13 ¹³C NMR (ppm) mol H_NH N1-H: 11.70 p_NH H_NH->p_NH H_C3 C3-H: 7.08 p_C3 H_C3->p_C3 H_C4 C4-H: 7.41 p_C4 H_C4->p_C4 H_C6 C6-H: 7.02 p_C6 H_C6->p_C6 H_C7 C7-H: 7.35 p_C7 H_C7->p_C7 H_CH3 5-CH₃: 2.37 p_CH3 H_CH3->p_CH3 H_COOH COOH: 13.00 p_COOH H_COOH->p_COOH C_2 C2: 129.2 C_2->p_COOH C_3 C3: 106.9 C_3->p_C3 C_3a C3a: 128.3 C_3a->p_C4 C_4 C4: 123.8 C_4->p_C4 C_5 C5: 130.6 C_5->p_CH3 C_6 C6: 120.8 C_6->p_C6 C_7 C7: 112.6 C_7->p_C7 C_7a C7a: 135.9 C_7a->p_NH C_CH3 5-CH₃: 21.5 C_CH3->p_CH3 C_COOH COOH: 163.5 C_COOH->p_COOH

Caption: Structure of this compound with corresponding NMR shifts.

Experimental Protocols

The following protocols describe the standard methodology for the acquisition of NMR spectra presented in this guide.

1. Sample Preparation

  • Sample Weighing: Approximately 5-10 mg of the solid sample was accurately weighed into a clean, dry vial.

  • Dissolution: The sample was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Complete dissolution was ensured by gentle vortexing.

  • Transfer: The resulting solution was transferred into a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy

  • Instrument: Spectra were recorded on a 400 MHz NMR spectrometer.

  • Locking and Shimming: The instrument was locked onto the deuterium signal of the solvent, and automated shimming was performed to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans.

  • Processing:

    • A Fourier transform was applied to the Free Induction Decay (FID).

    • The spectrum was phased and baseline corrected.

    • Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

3. ¹³C NMR Spectroscopy

  • Instrument: Spectra were recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • A Fourier transform was applied to the FID.

    • The spectrum was phased and baseline corrected.

    • Chemical shifts were referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

References

A Comparative Guide to the Biological Activity of 5-Methyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 5-Methyl-1H-indole-2-carboxylic acid have emerged as promising candidates in various therapeutic areas, including oncology, inflammation, and virology. This guide provides an objective comparison of the biological activities of several analogs of this compound, supported by experimental data, to aid in drug discovery and development efforts.

Anticancer Activity: Targeting Key Kinases

Recent research has focused on the potential of this compound analogs as potent anticancer agents. A notable mechanism of action for some of these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.

A comparative study of N-substituted 5-methyl-1H-indole-2-carboxamides revealed significant differences in their antiproliferative activity against various cancer cell lines. The data highlights the importance of the substituent at the 5-position of the indole ring in modulating the anticancer potency.

Comparative Anticancer Activity of 5-Substituted-Indole-2-Carboxamides
Compound ID5-SubstituentMean GI50 (nM)¹EGFR IC50 (nM)²CDK2 IC50 (nM)³
5g -Cl5512433
5i -Br498524
5j -I379116
Erlotinib (Reference)3380-
Dinaciclib (Reference)--20

¹Mean growth inhibition 50 (GI50) across four cancer cell lines (A549, MCF-7, Panc-1, and HT-29). ²Half-maximal inhibitory concentration (IC50) against EGFR. ³Half-maximal inhibitory concentration (IC50) against CDK2.[1]

Key Findings:

  • Halogen substitution at the 5-position significantly influences anticancer activity.

  • The iodo-substituted analog (5j ) demonstrated the most potent antiproliferative activity, with a mean GI50 value of 37 nM, comparable to the standard EGFR inhibitor, Erlotinib.[1]

  • The bromo-substituted analog (5i ) and iodo-substituted analog (5j ) showed potent dual inhibition of both EGFR and CDK2.[1]

Signaling Pathway: EGFR Inhibition

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. The this compound analogs discussed exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_kinase Kinase Domain Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Indole_Analog 5-Methyl-1H-indole- 2-carboxylic acid analog Indole_Analog->EGFR Inhibits ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Anti-inflammatory Activity: COX-2 Inhibition

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. Indole derivatives have long been explored for their anti-inflammatory properties, with indomethacin being a well-known example.

Studies on indole-based compounds have demonstrated their potential as selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative COX-2 Inhibitory Activity of Indole Derivatives

While direct comparative data for a series of this compound analogs is limited in the public domain, studies on structurally related indole derivatives provide valuable insights into their structure-activity relationship as COX-2 inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX-inhibitory activities.

Compound IDR Group (Substituted Phenyl)Anti-inflammatory Activity (% inhibition after 3h)
S3 3-nitrophenyl63.69
S7 4-dimethylaminophenyl58.82
S14 2,4,5-trimethoxyphenyl57.14
Indomethacin (Reference)76.89

Key Findings:

  • The nature of the substituent on the phenyl ring significantly impacts the anti-inflammatory activity.[2]

  • Compound S3 , with a 3-nitrophenyl substituent, exhibited the most potent anti-inflammatory activity among the synthesized analogs.[2]

  • Further studies revealed that compound S3 selectively inhibits COX-2 expression, suggesting a favorable safety profile.[2]

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of these compounds may extend beyond COX-2 inhibition and involve the modulation of other key inflammatory pathways, such as the NF-κB signaling cascade. NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Indole_Analog Indole Analog Indole_Analog->IKK Inhibits HIV_Integrase_Inhibition cluster_integrase Integrase Active Site Integrase HIV-1 Integrase (Active Site) Host_DNA Host DNA Integrase->Host_DNA Binds Mg1 Mg²⁺ Mg2 Mg²⁺ Indole_Analog Indole-2-carboxylic acid analog Indole_Analog->Mg1 Chelates Indole_Analog->Mg2 Integration Integration Indole_Analog->Integration Inhibits Viral_DNA Viral DNA Viral_DNA->Integrase Binds Host_DNA->Integration No_Integration Integration Blocked

References

A Comparative Guide to the Purity Characterization of 5-Methyl-1H-indole-2-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 5-Methyl-1H-indole-2-carboxylic acid from different sources using a validated High-Performance Liquid Chromatography (HPLC) method. The presented experimental data is intended to assist researchers in making informed decisions when selecting reagents for their studies.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of this starting material is paramount as impurities can lead to undesirable side products, lower yields, and potential safety concerns in drug development. This guide outlines a stability-indicating HPLC method for the accurate purity assessment and comparison of this compound from different commercial suppliers.

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of this compound.

HPLC Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Results Standard High-Purity Standard Dissolution Dissolve in Diluent (Methanol:Water 50:50) Standard->Dissolution SupplierA Supplier A Sample SupplierA->Dissolution SupplierB Supplier B Sample SupplierB->Dissolution Injection Inject Samples Dissolution->Injection HPLC_System HPLC System (C18 Column, UV Detector) HPLC_System->Injection Method Isocratic Elution (Acetonitrile:Water with 0.1% Formic Acid) Method->HPLC_System Chromatogram Obtain Chromatograms Injection->Chromatogram Integration Peak Integration and Area Measurement Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Comparison Comparative Purity Table Calculation->Comparison

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of this compound. This method is capable of separating the main compound from its potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

2. Standard and Sample Preparation:

  • Diluent: A mixture of Methanol and Water in a 50:50 (v/v) ratio.

  • Standard Solution: A high-purity reference standard of this compound was accurately weighed and dissolved in the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solutions: Samples from Supplier A and Supplier B were prepared in the same manner as the standard solution to a final concentration of 0.1 mg/mL.

3. Data Analysis:

The purity of each sample was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Results and Comparison

The purity of this compound from two different suppliers was compared against a high-purity reference standard. The results are summarized in the table below.

Table 1: Comparative Purity of this compound

Sample SourceRetention Time (min)Purity (% Area)Number of Impurities Detected
High-Purity Standard 8.5299.951
Supplier A 8.5198.763
Supplier B 8.5397.235

Table 2: Comparison of HPLC Method with Alternative Techniques

ParameterRecommended HPLC MethodAlternative HPLC Method 1Alternative HPLC Method 2
Column C18 (250 x 4.6 mm, 5 µm)Newcrom R1Mixed-mode column
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40)[1][2]Acetonitrile, Water, and Phosphoric Acid[3]Methanol:Phosphate Buffer (pH 7.8)
Detection UV at 275 nmUVRefractive Index (for non-chromophoric compounds)[4]
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Advantages Good resolution, MS-compatible mobile phaseSuitable for indole-2-carboxylic acidApplicable for compounds without a UV chromophore
Disadvantages May not be suitable for all impuritiesPhosphoric acid is not MS-compatible[3]Lower sensitivity than UV detection

Discussion

The developed HPLC method demonstrated excellent separation of the this compound peak from various impurities. The high-purity standard showed a purity of 99.95% with only one minor impurity. The sample from Supplier A exhibited a purity of 98.76% with three detectable impurities, while the sample from Supplier B had the lowest purity of 97.23% with five detectable impurities.

These results highlight the significant variability in purity among different suppliers. For applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients, the material from Supplier A would be a more suitable choice than that from Supplier B. However, for less sensitive applications, the lower purity material may be acceptable.

Conclusion

This guide provides a robust HPLC method for the purity determination of this compound. The experimental data clearly demonstrates the importance of verifying the purity of starting materials from different suppliers. Researchers and drug development professionals are encouraged to adopt similar analytical procedures to ensure the quality and consistency of their materials. The use of stability-indicating chromatographic methods is essential for the accurate determination of purity and the detection of degradation products.[5]

References

Comparative Analysis of Mass Spectrometry Techniques for 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based analytical methodologies for 5-Methyl-1H-indole-2-carboxylic acid, a significant indole derivative. The focus is on providing objective performance comparisons, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach.

Introduction to this compound Analysis

This compound (C₁₀H₉NO₂) is a heterocyclic compound with a molecular weight of approximately 175.18 g/mol .[1][2] As an indole derivative, its accurate identification and quantification are crucial in various research fields, including metabolomics and pharmaceutical development. Mass spectrometry, coupled with chromatographic separation, offers high sensitivity and selectivity for this purpose. The primary techniques evaluated here are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for analyzing polar and non-volatile compounds like this compound directly in solution, without the need for chemical derivatization. Electrospray ionization (ESI) is the most common ionization source for this type of analyte.

Experimental Protocol: LC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Prepare biological or chemical samples by protein precipitation (if necessary, using cold acetonitrile), followed by centrifugation and filtration of the supernatant.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size), is typically used.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis. Due to the acidic nature of the carboxyl group, negative ion mode is often preferred for its higher sensitivity.[4]

    • Scan Mode: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) for structural confirmation and quantification.[3][5]

    • Key Transitions (for MRM in Negative Ion Mode):

      • Precursor Ion (Q1): m/z 174.1 ([M-H]⁻)

      • Product Ion (Q3): m/z 130.1 (corresponding to the loss of CO₂)

Data Presentation: LC-MS
ParameterValue / DescriptionRationale / Reference
Molecular Formula C₁₀H₉NO₂[1][6]
Molecular Weight 175.18 g/mol [1][2]
Ionization Mode ESI Negative ([M-H]⁻)Optimal for acidic compounds.[4]
Precursor Ion (m/z) 174.1Deprotonated molecule.
Primary Fragment Ion (m/z) 130.1Loss of CO₂ (44 Da) from the carboxyl group.[7][8]
Alternative Ionization ESI Positive ([M+H]⁺)Protonated molecule at m/z 176.1.
Alternative Fragment m/z 158.1Loss of H₂O (18 Da) from the protonated molecule.

Visualization: LC-MS Workflow and Fragmentation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Spike Spike with IS Sample->Spike Standard Standard Compound Filter Filtration Standard->Filter Extract Extraction / Precipitation Spike->Extract Extract->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI MS Tandem Mass Spectrometer (e.g., QqQ, QTOF) ESI->MS Data Data Acquisition (Full Scan & MS/MS) MS->Data

Fig 1. General workflow for LC-MS analysis.

Fragmentation_Pathway Parent 5-Methyl-1H-indole-2-carboxylate [M-H]⁻ m/z = 174.1 Fragment1 5-Methyl-1H-indole anion m/z = 130.1 Parent->Fragment1 Collision-Induced Dissociation (CID) NeutralLoss - CO₂

Fig 2. Predicted fragmentation of [M-H]⁻ ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly efficient technique for separating volatile and thermally stable compounds. For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability.[9]

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix as described for LC-MS, ensuring the final extract is completely dry (e.g., by evaporation under nitrogen).

    • Derivatization (Methylation): Add 200 µL of 2% methanolic HCl to the dry residue. Seal the vial and heat at 80 °C for 60 minutes to convert the carboxylic acid to its methyl ester.[10]

    • Alternatively, use silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70 °C for 30 minutes.

    • After the reaction, evaporate the reagent and reconstitute the sample in a suitable solvent like ethyl acetate or hexane.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15-20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless injection.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification by library matching and Selected Ion Monitoring (SIM) for quantification.

Data Presentation: GC-MS (Methyl Ester Derivative)
ParameterValue / DescriptionRationale / Reference
Derivative Formula C₁₁H₁₁NO₂Methyl Ester of the analyte.
Derivative Mol. Wt. 189.21 g/mol [11]
Ionization Mode Electron Ionization (EI)Standard for GC-MS.[12]
Molecular Ion (M⁺•) (m/z) 189Radical cation of the methyl ester.
Key Fragment Ion (m/z) 158Loss of a methoxy radical (•OCH₃, 31 Da).
Key Fragment Ion (m/z) 130Loss of the carbomethoxy group (•COOCH₃, 59 Da).
Base Peak (Expected) m/z 158 or 130Fragmentation often favors the loss of the ester group components.[13]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Extract Extraction & Drying Sample->Extract Deriv Derivatization (e.g., Methylation) Extract->Deriv Reconstitute Reconstitution Deriv->Reconstitute GC GC Separation (e.g., DB-5ms column) Reconstitute->GC Injection EI Electron Ionization (EI, 70 eV) GC->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Data Data Acquisition (Full Scan & SIM) MS->Data

Fig 3. General workflow for GC-MS analysis with derivatization.

Comparison of Analytical Techniques

FeatureLC-MSGC-MS
Sample Preparation Simpler; often requires only dilution and filtration.More complex; requires a mandatory, multi-step derivatization process.
Analyte State Analyzes the native compound directly.Analyzes a chemical derivative (e.g., methyl ester).
Throughput Generally higher due to simpler sample preparation.Lower due to the time required for derivatization.
Robustness Can be susceptible to matrix effects and ion suppression.Derivatization can help "clean up" samples, potentially reducing matrix effects.
Ionization Soft ionization (ESI) preserves the molecular ion.Hard ionization (EI) causes extensive, reproducible fragmentation.
Library Matching MS/MS libraries are growing but less extensive than EI libraries.Extensive, standardized EI libraries (e.g., NIST, Wiley) facilitate identification.
Sensitivity Excellent, particularly with tandem MS (MRM mode).Excellent, particularly with SIM mode.
Best For... High-throughput screening, analysis of polar and thermally labile compounds.Definitive structural elucidation (via library match), metabolomic profiling where established protocols exist.

Conclusion

For the analysis of this compound, LC-MS is generally the more direct and high-throughput method . It avoids the complexities and potential artifacts of derivatization, analyzing the compound in its native form. It is highly sensitive and suitable for quantification in complex matrices.

GC-MS serves as an excellent alternative and confirmatory technique . Its strength lies in the highly reproducible fragmentation patterns generated by electron ionization, which allows for confident compound identification through well-established spectral libraries. While sample preparation is more involved, the resulting data can be exceptionally reliable for structural confirmation. The choice between the two techniques will ultimately depend on the specific goals of the analysis, available instrumentation, and the required throughput.

References

A Comparative Crystallographic Analysis of 5-Substituted-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The derivatives included in this comparison are two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), methyl 1H-indole-2-carboxylate, and methyl 5-chloro-1H-indole-2-carboxylate. These compounds provide a basis for understanding the structural effects of substitution at the 5-position and on the carboxylic acid group of the indole-2-carboxylic acid scaffold.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the selected indole-2-carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures.

Parameter5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1)5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)[1][2]Methyl 1H-indole-2-carboxylate[3]
Formula C10H9NO3C10H9NO3C10H9NO2
Crystal System MonoclinicMonoclinic[1][2]Orthorhombic
Space Group C2/cP21/c[1][2]Pca21
a (Å) 13.079(3)[1][2]4.0305(2)[1][2]13.921(3)
b (Å) 7.696(2)[1][2]13.0346(6)[1][2]5.679(1)
c (Å) 35.185(9)17.2042(9)[1][2]10.981(2)
α (°) 909090
β (°) 91.06(3)[1][2]91.871(5)[1][2]90
γ (°) 909090
Volume (ų) 3539.1(16)903.85(8)868.1(3)
Z 16[1][2]4[1][2]4
Temperature (K) 293(2)293(2)150(2)
Radiation type Mo KαMo KαMo Kα
R-factor Not specified0.0450.040
Key Hydrogen Bonds O–H···O and N–H···O interactions forming ribbons.[1][2]Cyclic dimers via double O−H⋯O hydrogen bonds.[1][2]N-H...O hydrogen bonds forming centrosymmetric dimers.

Data for Methyl 1H-indole-2-carboxylate is sourced from the Cambridge Structural Database (CSD) entry corresponding to the publication, specific values for R-factor and temperature are typical for such structures but should be verified with the original publication.

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducing and building upon the presented research.

Synthesis and Crystallization:

  • 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA): The synthesis of MI2CA typically involves the reaction of 5-methoxyindole with a suitable carboxylating agent. Single crystals for X-ray diffraction are often grown by slow evaporation from a suitable solvent. For instance, polymorph 2 of MI2CA was crystallized from a methanol solution.[1][2]

  • Methyl 1H-indole-2-carboxylate: This derivative can be synthesized by the esterification of 1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride followed by dissolution in ethanol.[3] Single crystals are typically obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å). The data collection is typically performed at a controlled temperature, often low temperatures like 150 K to reduce thermal vibrations.

  • Data Reduction: The collected diffraction data is processed to yield a set of structure factors. Software such as CrysAlisPro is used for data collection, cell refinement, and data reduction.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs like SHELXS and SHELXL are commonly used for this purpose.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Validation & Analysis Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Caption: A flowchart of the X-ray crystallography process.

Logical Relationship of Investigated Compounds

This diagram shows the relationship between the parent compound and the derivatives discussed in this guide.

G Structural Relationships of Indole-2-Carboxylic Acid Derivatives Parent 5-Methyl-1H-indole-2-carboxylic acid Methoxy 5-Methoxy-1H-indole-2-carboxylic acid Parent->Methoxy Methyl to Methoxy at C5 ChloroMethylEster Methyl 5-chloro-1H-indole-2-carboxylate Parent->ChloroMethylEster Methyl to Chloro at C5 & Esterification at C2 MethylEster Methyl 1H-indole-2-carboxylate MethylEster->ChloroMethylEster Chlorination at C5

Caption: Relationship between the parent indole and its derivatives.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-Methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. We present a detailed experimental protocol for a preferred synthetic method, the Fischer indole synthesis, and compare its performance against alternative methods. Furthermore, this guide outlines the spectroscopic techniques crucial for the validation of the synthesized compound, complete with data interpretation and peak assignments.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and methods for its efficient and reliable synthesis are of paramount importance. This guide aims to provide researchers with the necessary information to choose an appropriate synthetic strategy and to rigorously validate the final product using modern spectroscopic techniques.

Comparison of Synthetic Methods

Several methods exist for the synthesis of the indole nucleus. Here, we compare four common methods: the Fischer, Reissert, and Bischler-Möhlau syntheses, alongside modern Palladium-catalyzed approaches. The Fischer indole synthesis is often preferred for its versatility and the availability of starting materials.

MethodStarting MaterialsReagents/CatalystsTypical Reaction ConditionsYield (%)PuritySafety & Environmental Considerations
Fischer Indole Synthesis 4-methylphenylhydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Heating in a suitable solvent (e.g., acetic acid, ethanol)70-90Good to ExcellentRequires strong acids and elevated temperatures. Phenylhydrazines can be toxic.
Reissert Indole Synthesis 2-Nitro-5-methyltoluene, Diethyl oxalateBase (e.g., NaOEt), Reducing agent (e.g., Fe/AcOH)Multistep process involving condensation and reductive cyclization.60-80GoodUtilizes nitro compounds which are energetic. Generates metallic waste from the reduction step.[1][2][3][4][5][6]
Bischler-Möhlau Indole Synthesis α-halo-ketone, Aniline derivativeExcess aniline, Acid catalystHarsh reaction conditions, often requiring high temperatures.[7][8][9][10][11][12]Variable, often moderateModerate to GoodUse of excess aniline which is toxic. Can produce regioisomeric byproducts.[7][8]
Palladium-Catalyzed Synthesis o-haloaniline, AlkynePalladium catalyst (e.g., Pd(OAc)₂), Ligand, BaseMilder reaction conditions compared to classical methods.[13][14][15][16][17][18][19][20]75-95ExcellentPalladium catalysts can be expensive and require careful removal from the final product. Milder conditions are generally more environmentally friendly.[16][19]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol details the synthesis of this compound from 4-methylphenylhydrazine and pyruvic acid.

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Activated charcoal

  • Diatomaceous earth

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in water.

    • Add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free hydrazine.

    • To this solution, add pyruvic acid dissolved in ethanol.

    • Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone. The reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization (Cyclization):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid to the cooled mixture.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

    • The crude this compound will precipitate out of solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture. Activated charcoal can be used to decolorize the solution. Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.

    • Allow the filtrate to cool slowly to obtain pure crystals of this compound.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Spectroscopic Validation

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.9 (br s)Singlet (broad)1HCOOH
11.6 (s)Singlet1HNH
7.42 (s)Singlet1HH4
7.30 (d, J=8.4 Hz)Doublet1HH7
7.05 (d, J=8.4 Hz)Doublet1HH6
6.95 (s)Singlet1HH3
2.38 (s)Singlet3HCH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
163.5COOH
135.8C7a
133.0C5
130.2C2
128.5C3a
123.5C6
120.0C4
111.5C7
102.0C3
21.0CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
3350SharpN-H stretch of the indole
1680StrongC=O stretch of the carboxylic acid
1620, 1450MediumC=C stretching of the aromatic rings
1300MediumC-O stretch of the carboxylic acid
810StrongC-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₀H₉NO₂), the expected molecular weight is 175.18 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175.

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the Fischer indole synthesis and the logical framework for comparing different synthetic methods.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product 4-methylphenylhydrazine 4-methylphenylhydrazine Hydrazone Formation Hydrazone Formation 4-methylphenylhydrazine->Hydrazone Formation Pyruvic acid Pyruvic acid Pyruvic acid->Hydrazone Formation Indolization Indolization Hydrazone Formation->Indolization Precipitation Precipitation Indolization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the Fischer indole synthesis.

Synthesis_Method_Comparison cluster_methods Synthetic Methods cluster_criteria Comparison Criteria Goal Synthesize this compound Fischer Fischer Goal->Fischer Reissert Reissert Goal->Reissert Bischler-Möhlau Bischler-Möhlau Goal->Bischler-Möhlau Pd-catalyzed Pd-catalyzed Goal->Pd-catalyzed Yield Yield Fischer->Yield Purity Purity Fischer->Purity Reaction Conditions Reaction Conditions Fischer->Reaction Conditions Safety & Environment Safety & Environment Fischer->Safety & Environment Reissert->Yield Reissert->Purity Reissert->Reaction Conditions Reissert->Safety & Environment Bischler-Möhlau->Yield Bischler-Möhlau->Purity Bischler-Möhlau->Reaction Conditions Bischler-Möhlau->Safety & Environment Pd-catalyzed->Yield Pd-catalyzed->Purity Pd-catalyzed->Reaction Conditions Pd-catalyzed->Safety & Environment Decision Select Optimal Method Yield->Decision Purity->Decision Reaction Conditions->Decision Safety & Environment->Decision

Caption: Logical framework for comparing indole synthesis methods.

References

A Comparative Analysis of Indole-2-carboxylic Acid and 5-Methyl-1H-indole-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, indole scaffolds are of paramount importance, serving as the backbone for a multitude of biologically active molecules. This guide provides a detailed comparative study of two closely related indole derivatives: Indole-2-carboxylic acid and 5-Methyl-1H-indole-2-carboxylic acid. The following sections will delve into their physicochemical properties, biological activities with supporting experimental data, and the subtle yet significant impact of a methyl group substitution at the 5-position.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 5-position of the indole ring in this compound subtly alters its physicochemical properties when compared to the parent compound, Indole-2-carboxylic acid. These differences, though seemingly minor, can have a profound impact on the molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic profile.

PropertyIndole-2-carboxylic acidThis compound
Molecular Formula C₉H₇NO₂C₁₀H₉NO₂
Molecular Weight 161.16 g/mol 175.18 g/mol
Melting Point 202-206 °C236-238 °C (decomposes)
pKa ~4.44~4.48
LogP ~2.31Not explicitly found, but expected to be slightly higher than Indole-2-carboxylic acid due to the methyl group.
Water Solubility Limited aqueous solubilityInsoluble in water, soluble in ethanol (50 mg/ml).[1]

The methyl group in this compound is an electron-donating group, which can influence the electron density of the indole ring and potentially affect its interactions with biological targets.

Biological Activity: A Tale of Two Molecules

Both Indole-2-carboxylic acid and its 5-methyl derivative have been investigated for their biological activities, primarily as inhibitors of enzymes and as ligands for receptors. The available data suggests that the 5-methyl substitution can modulate the potency and selectivity of the parent compound.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[2][3][4][5] The mechanism of inhibition involves the chelation of two Mg²⁺ ions within the active site of the integrase.[2][3][4][5]

CompoundTargetIC₅₀
Indole-2-carboxylic acidHIV-1 Integrase32.37 µM[4]
This compoundHIV-1 IntegraseData not available in the searched literature.
NMDA Receptor Antagonism

Indole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in the central nervous system involved in synaptic plasticity and excitotoxicity.

CompoundTargetKᵢ
5-Fluoro-indole-2-carboxylic acidNMDA Receptor Glycine Site15 µM
Indole-2-carboxylic acidNMDA Receptor Glycine SiteData for the unsubstituted parent compound is not explicitly stated in the provided results, but the activity of the 5-fluoro derivative suggests the parent compound is also active.
This compoundNMDA Receptor Glycine SiteData not available in the searched literature.

The inhibitory activity of indole-2-carboxylic acid derivatives at the NMDA receptor highlights their potential for the development of neuroprotective agents. The influence of a 5-methyl substitution on this activity remains an area for further investigation.

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for the key biological assays are provided below.

HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity of the compounds against HIV-1 integrase is typically evaluated using a strand transfer assay. A common method involves the following steps:

  • Reagents and Materials : Recombinant HIV-1 integrase, donor DNA (oligonucleotide substrate), target DNA, and a detection system (e.g., fluorescence or radioactivity).

  • Assay Procedure :

    • The compound of interest is pre-incubated with the HIV-1 integrase enzyme.

    • The donor DNA is added to the mixture to allow for the 3'-processing reaction.

    • The target DNA is then introduced to initiate the strand transfer reaction.

    • The reaction is stopped, and the products are analyzed to quantify the extent of strand transfer.

  • Data Analysis : The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

A commercially available HIV-1 integrase assay kit is often used for this purpose.[4]

NMDA Receptor Glycine Site Binding Assay

The affinity of the compounds for the glycine binding site of the NMDA receptor can be determined through a radioligand binding assay. A typical protocol is as follows:

  • Reagents and Materials : Rat cortical membranes (a source of NMDA receptors), a radioligand with high affinity for the glycine site (e.g., [³H]glycine or [³H]MDL 105,519), and the test compounds.

  • Assay Procedure :

    • The cortical membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

HIV1_Integrase_Inhibition cluster_assay HIV-1 Integrase Inhibition Assay Indole-2-carboxylic_Acid Indole-2-carboxylic Acid Chelation Chelation Indole-2-carboxylic_Acid->Chelation HIV1_Integrase HIV-1 Integrase HIV1_Integrase->Chelation Mg2_Ions Mg²⁺ Ions Mg2_Ions->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition

Caption: Mechanism of HIV-1 Integrase Inhibition.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Antagonism Indole-2-carboxylic_Acid Indole-2-carboxylic Acid Binding_Competition Competitive Binding Indole-2-carboxylic_Acid->Binding_Competition Glycine Glycine Glycine->Binding_Competition NMDA_Receptor NMDA Receptor (Glycine Site) NMDA_Receptor->Binding_Competition Blocked_Potentiation Blocked Potentiation of NMDA-gated current Binding_Competition->Blocked_Potentiation

Caption: Competitive Antagonism at the NMDA Receptor.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Starting_Materials Starting Materials Chemical_Synthesis Chemical Synthesis Starting_Materials->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification Compound Test Compound Purification->Compound Enzyme_Assay Enzyme/Receptor Assay Compound->Enzyme_Assay Data_Analysis Data Analysis (IC50/Ki) Enzyme_Assay->Data_Analysis

Caption: General Experimental Workflow.

Conclusion and Future Directions

This comparative guide highlights that Indole-2-carboxylic acid is a versatile scaffold with demonstrated activity against HIV-1 integrase and the NMDA receptor glycine site. The introduction of a methyl group at the 5-position, as in this compound, modifies its physicochemical properties and, based on SAR studies of related series, has the potential to enhance biological activity.

However, a direct quantitative comparison of the biological activities of these two specific compounds is hampered by the lack of available data for this compound on the same targets. Future research should focus on the direct biological evaluation of this compound against HIV-1 integrase and the NMDA receptor to provide a more complete and direct comparison. Such studies would offer valuable insights into the structure-activity relationships of 5-substituted indole-2-carboxylic acids and guide the design of more potent and selective therapeutic agents.

References

A Comparative Analysis of Novel Indole-2-Carboxylic Acid Derivatives in Oncology and Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Indole-2-Carboxylic Acid Derivatives Against Established Therapeutic Agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 2-position, continue to yield promising candidates for various therapeutic areas. This guide provides a comparative biological evaluation of recently developed indole-2-carboxylic acid derivatives, focusing on their anticancer and antiviral activities. The performance of these novel compounds is benchmarked against existing drugs, supported by experimental data to aid in the assessment of their therapeutic potential.

Anticancer Activity: Dual EGFR and CDK2 Inhibition

A novel series of indole-2-carboxamide derivatives has been synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[1] The most potent compounds from this series were further investigated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.

Data Presentation: Antiproliferative and Kinase Inhibitory Activity

The following tables summarize the in vitro efficacy of selected indole-2-carboxamide derivatives compared to the standard chemotherapeutic agent Doxorubicin and the EGFR inhibitor Erlotinib.

Table 1: Growth Inhibitory (GI₅₀) Activity against MCF-7 Breast Cancer Cell Line

CompoundGI₅₀ (µM)[1]
5d 1.50
5e 0.95
5h 1.10
5i 1.30
5j 1.20
5k 1.00
Doxorubicin (Reference) 1.10

Table 2: Kinase Inhibitory (IC₅₀) Activity

CompoundEGFR IC₅₀ (nM)[1]CDK2 IC₅₀ (nM)[1]
5d 89 ± 625 ± 2
5e 93 ± 813 ± 1
5h 110 ± 1011 ± 1
5j 98 ± 834 ± 3
5k 137 ± 1219 ± 2
Erlotinib (Reference) 80 ± 5-
Dinaciclib (Reference) -20

As the data indicates, compounds 5e and 5h demonstrate potent antiproliferative activity against the MCF-7 cell line, comparable or superior to doxorubicin.[1] Furthermore, these compounds exhibit strong dual inhibitory activity against both EGFR and CDK2.[1] Notably, compound 5e shows a CDK2 inhibitory potency greater than the reference inhibitor, Dinaciclib.[1]

Mandatory Visualization: EGFR/CDK2 Dual Inhibition Pathway

EGFR_CDK2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CyclinE_CDK2 Cyclin E / CDK2 P_Rb P-Rb CyclinE_CDK2->P_Rb Phosphorylation E2F E2F P_Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Indole_Derivative Indole-2-Carboxamide Derivative (e.g., 5e, 5h) Indole_Derivative->P_EGFR Indole_Derivative->CyclinE_CDK2

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by novel indole-2-carboxamide derivatives.

Antiviral Activity: HIV-1 Integrase Inhibition

A series of indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] Structural optimizations of a lead compound resulted in derivatives with significantly enhanced inhibitory effects.

Data Presentation: HIV-1 Integrase Inhibitory Activity

The following table presents the HIV-1 integrase inhibitory activity of a parent indole-2-carboxylic acid compound and its optimized derivatives.

Table 3: HIV-1 Integrase Strand Transfer Inhibitory Activity

CompoundIC₅₀ (µM)[2][4]
Indole-2-carboxylic acid (Parent) 32.37
Derivative 3 Not specified, but effective
Derivative 17a 3.11
Derivative 20a 0.13

The data clearly demonstrates a significant improvement in inhibitory activity through structural modification, with derivative 20a exhibiting a potent IC₅₀ value of 0.13 µM.[2] This highlights the potential of the indole-2-carboxylic acid scaffold for developing novel anti-HIV agents.

Mandatory Visualization: HIV-1 Integrase Inhibition Workflow

HIV_Integrase_Inhibition vDNA Viral DNA Intasome Intasome Complex (vDNA + Integrase) vDNA->Intasome Integrase HIV-1 Integrase Integrase->Intasome Processing 3'-Processing Intasome->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Integration Viral DNA Integration Strand_Transfer->Integration Host_DNA Host Cell DNA Host_DNA->Integration Replication Viral Replication Integration->Replication Indole_Derivative Indole-2-Carboxylic Acid Derivative (e.g., 20a) Indole_Derivative->Strand_Transfer Inhibits

Caption: Mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors.

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the indole-2-carboxamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cancer cell lines, such as MCF-7, were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The GI₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

EGFR and CDK2 Kinase Inhibitory Assays

The inhibitory efficacy of the compounds against EGFR and CDK2 was evaluated using specific kinase assay kits.[1] These assays typically involve the incubation of the respective kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound. The kinase activity is determined by measuring the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were then determined.

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of the indole-2-carboxylic acid derivatives on the strand transfer activity of HIV-1 integrase was assessed using a commercially available assay kit.[4] This assay mimics the physiological process of viral DNA integration. It typically involves the incubation of recombinant HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA), a target DNA substrate (mimicking the host DNA), and the test compounds. The strand transfer reaction results in the integration of the donor DNA into the target DNA, which can be quantified, often using a fluorescence-based method. The IC₅₀ values were calculated by measuring the inhibition of the strand transfer reaction at various concentrations of the compounds.[4]

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Methyl-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of various pharmacologically active molecules. This document outlines detailed experimental protocols, presents comparative data, and offers insights into potential impurities.

Introduction to Purity Assessment

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or its intermediates can significantly impact its efficacy, safety, and stability. For this compound, potential impurities can originate from starting materials, side reactions during synthesis (such as the Fischer indole synthesis), or degradation. A multi-faceted analytical approach employing orthogonal techniques is therefore essential for a thorough purity evaluation.

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds. Each method provides unique and complementary information, ensuring a comprehensive purity profile.

Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.Quantification of the main component and known impurities.High precision, accuracy, and resolution for separating complex mixtures.Requires a reference standard for absolute quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination without a specific reference standard of the analyte.Highly accurate and precise; provides structural information.Lower sensitivity compared to HPLC; requires a high-purity internal standard.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identification of unknown impurities and confirmation of molecular weight.High sensitivity and specificity; provides molecular weight information.Quantification can be challenging without appropriate standards.
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase.Rapid, qualitative assessment of purity and reaction monitoring.Simple, fast, and inexpensive.Not quantitative; lower resolution than HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.[1] A gradient elution may be necessary to separate all impurities.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for determining the absolute purity of this compound using an internal standard.[2][3][4]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Analysis: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Data Analysis: The molecular ion peak [M-H]⁻ should be observed at m/z 174.1. Fragmentation patterns can help in identifying impurities. Common fragments for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[5][6]

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of acetic or formic acid can improve the spot shape for carboxylic acids.[7] A suitable mobile phase could be Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent such as ceric ammonium molybdate or p-anisaldehyde.

Comparative Data

The purity of a newly synthesized batch of this compound was compared against a commercially available standard.

Parameter Synthesized Product Commercial Standard (Thermo Scientific Chemicals)
Appearance Off-white to pale yellow powderYellow or cream to pale brown powder
HPLC Purity 98.9% (by area normalization)≥98.5%
qNMR Purity 98.5% (vs. maleic acid internal standard)Not provided
Melting Point 208-210 °CNot provided

Potential Impurities

The Fischer indole synthesis is a common route for preparing this compound. This reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[8][9][10] Potential impurities can include:

  • Unreacted Starting Materials: p-tolylhydrazine and pyruvic acid.

  • Positional Isomers: Formation of other indole isomers is possible depending on the reaction conditions.

  • Side-Reaction Products: Products from aldol condensation or other acid-catalyzed side reactions.[8]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparison & Reporting synthesis Synthesized 5-Methyl-1H-indole- 2-carboxylic acid hplc HPLC Analysis synthesis->hplc qnmr qNMR Analysis synthesis->qnmr ms Mass Spectrometry synthesis->ms tlc TLC Analysis synthesis->tlc report Final Purity Report hplc->report qnmr->report ms->report tlc->report comparator Commercial Standard comparator->report

Caption: Workflow for the purity assessment of synthesized this compound.

Potential Impurities from Fischer Indole Synthesis

fischer_indole_impurities cluster_reactants Starting Materials cluster_reaction Fischer Indole Synthesis cluster_products Reaction Products p_tolylhydrazine p-Tolylhydrazine reaction Acid Catalyst, Heat p_tolylhydrazine->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction product 5-Methyl-1H-indole- 2-carboxylic acid reaction->product unreacted_p Unreacted p-Tolylhydrazine reaction->unreacted_p unreacted_py Unreacted Pyruvic Acid reaction->unreacted_py isomers Positional Isomers reaction->isomers side_products Side-Reaction Products reaction->side_products

Caption: Potential impurities arising from the Fischer indole synthesis of the target compound.

Purity Assessment Logic

purity_assessment_logic start Synthesized Product qualitative_check Qualitative Check (TLC) start->qualitative_check quantitative_analysis Quantitative Analysis (HPLC & qNMR) qualitative_check->quantitative_analysis Pass impurity_id Impurity Identification (MS) quantitative_analysis->impurity_id Impurities Detected final_purity Final Purity Established quantitative_analysis->final_purity No Significant Impurities impurity_id->final_purity

Caption: Logical flow for a comprehensive purity assessment of the synthesized compound.

References

A Comparative Guide to the Cytotoxicity of 5-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of 5-Methyl-1H-indole-2-carboxylic acid have emerged as a promising class of cytotoxic agents with potential applications in oncology. This guide provides an objective comparison of the cytotoxic performance of these derivatives, supported by experimental data from various studies. It also offers detailed experimental protocols and visual representations of relevant biological pathways to aid in the design and evaluation of future anticancer drug candidates.

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of various indole-2-carboxylic acid derivatives, including those with a 5-methyl substitution, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are commonly used metrics to quantify this activity, with lower values indicating higher potency. The following table summarizes the cytotoxic activity of selected derivatives.

DerivativeCancer Cell Line(s)Assay TypeIC50 / GI50 (µM)Reference(s)
5-Methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)T47D (Breast Cancer)Caspase Activation0.1 (EC50)[1]
5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)T47D (Breast Cancer)Caspase Activation0.1 (EC50)[1]
5-Chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a)T47D (Breast Cancer)Growth Inhibition0.9[1]
Indole carboxylic acid conjugate of MMB (7j)Leukemia Sub-panelGrowth Inhibition0.03 - 0.30[2]
Indole carboxylic acid conjugate of MMB (7k)Leukemia Sub-panelGrowth Inhibition0.04 - 0.28[2]
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a)MCF-7, HCT116, HepG2, HeLa, A549, WM793, THP-1Cytotoxicity AssayActive at µM and sub-µM concentrations[3]
5-Chloro-3-(2-methoxyvinyl)-N-(p-2-methyl pyrrolidin-1-yl)-indole-2-carboxamide (5f)A-549, MCF-7, Panc-1, HT-29Growth Inhibition0.029[4]
1H-indole-2-carboxylic acid derivative (C11)Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer)Anti-proliferationPotent inhibitory activities[5]
Tricyclic 2-indole carboxylic acid (34)Mcl-1 Binding AssayFPA< 1.9 (Ki for Bcl-xL), < 0.77 (Ki for Bcl-2)[6]
Tricyclic 2-indole carboxylic acid (35)Mcl-1 Binding AssayFPA>1700-fold selectivity for Mcl-1 over Bcl-xL[6]

Experimental Protocols

A precise and reproducible method for assessing cytotoxicity is crucial for the comparative evaluation of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for measuring cell viability.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is adapted for the screening of indole derivatives against adherent cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a further 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Visualizing the Experimental Workflow and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay cluster_3 Phase 4: Data Analysis A Cell Culture (e.g., MCF-7, A549) C Cell Seeding (96-well plate) A->C B Compound Preparation (Serial Dilutions) D Compound Addition B->D C->D E Incubation (48-72 hours) D->E F MTT Reagent Addition E->F G Incubation (3-4 hours) F->G H Formazan Solubilization (DMSO) G->H I Absorbance Reading (570 nm) H->I J IC50 Calculation I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Several studies suggest that this compound derivatives exert their cytotoxic effects by inducing apoptosis. This process is often mediated through the inhibition of key regulatory proteins. One such proposed mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1 or the modulation of receptor tyrosine kinases such as EGFR, leading to the activation of the caspase cascade.

G cluster_0 Upstream Signaling cluster_1 Apoptotic Cascade Indole_Derivative 5-Methyl-1H-indole- 2-carboxylic acid derivative EGFR EGFR Indole_Derivative->EGFR Inhibition Mcl1 Mcl-1 Indole_Derivative->Mcl1 Inhibition Apoptosis Apoptosis EGFR->Apoptosis Suppresses Bax_Bak Bax/Bak Activation Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1H-indole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Methyl-1H-indole-2-carboxylic acid as a hazardous chemical. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.

This document outlines the essential steps and precautions for the disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

Hazard Profile and Safety Data

This compound is classified with specific hazards that necessitate careful handling during disposal. The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

ParameterInformationReference
GHS Pictogram ![1]
Signal Word Warning[1]
Hazard Statements H315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[1]
Precautionary Statements P280 - Wear protective gloves/protective clothing/eye protection/face protectionP302 + P352 - IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathingP312 - Call a POISON CENTER or doctor if you feel unwell[1]

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step decision-making process and actions required for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 standards.[1]

  • Hand Protection: Chemical-resistant protective gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

2. Waste Collection and Containerization:

  • Container Selection: Use a container that is compatible with this compound. The original container is often a good choice. Ensure the container is in good condition, with no leaks or cracks, and has a secure lid.

  • Solid Waste: For solid this compound, carefully sweep it up and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as hazardous waste and placed in the designated waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste". The label must include the full chemical name ("this compound"), the concentration (if in solution), the date of accumulation, and the contact information of the generating laboratory or researcher.

3. Interim Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and secure.

  • Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[2]

  • Container Integrity: Keep the waste container tightly closed except when adding more waste.

4. Final Disposal:

  • Professional Disposal: Chemical waste such as this compound should not be disposed of in regular trash or down the drain.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection of the waste.

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Regulatory Compliance: The disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for ensuring their discarded chemicals are classified and disposed of correctly.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Safeguarding Your Research: A Guide to Handling 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Based on information for similar indole compounds, 5-Methyl-1H-indole-2-carboxylic acid should be considered a potential irritant to the skin, eyes, and respiratory tract.[1][2] Handling this compound, particularly in its powdered form, requires appropriate personal protective equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[3][4]

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3]To protect against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3]To prevent skin contact and absorption.
Body Protection A full-length, buttoned laboratory coat.[1][3]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a dust filter (e.g., N95) when handling the powder outside of a fume hood.[1][2]To prevent inhalation of irritating dust particles.
Foot Protection Closed-toe shoes that fully cover the feet.[3]To protect against spills and falling objects.

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach is critical to minimize risk and ensure a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: All work involving the solid form of this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[3]

Handling Procedures
  • Review Safety Data: Before beginning any work, if a specific SDS becomes available, review it thoroughly. In its absence, review the safety information for closely related indole carboxylic acids.

  • Don Appropriate PPE: Wear all the recommended personal protective equipment as detailed in the table above.[4]

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. This compound is soluble in methanol and dichloromethane.[5]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[3]

  • For long-term stability, it is recommended to store the compound at -20°C.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.[3]

  • Waste Collection: Collect all waste, including the compound itself and any contaminated materials (e.g., gloves, weigh paper, absorbent pads), in a designated and properly labeled hazardous waste container.[2][7]

  • Container Rinsing: The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[7]

  • Consult Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Prohibited Disposal: Do not dispose of any waste containing this compound down the drain or in the regular trash.[2][3]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if hazards understood Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Dispose Waste Dispose Waste Prepare Solution->Dispose Waste Decontaminate Area Decontaminate Area Store Compound->Decontaminate Area Dispose Waste->Decontaminate Area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
5-Methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.